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  • Product: 3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine
  • CAS: 637338-78-4

Core Science & Biosynthesis

Foundational

3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine molecular structure and IUPAC name

The Adenine Isostere: A Technical Monograph on 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Executive Summary This technical guide profiles 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a critical pharmacophore in moder...

Author: BenchChem Technical Support Team. Date: February 2026

The Adenine Isostere: A Technical Monograph on 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Executive Summary

This technical guide profiles 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a critical pharmacophore in modern medicinal chemistry. Structurally functioning as an isostere of adenine (6-aminopurine), this scaffold is central to the design of ATP-competitive kinase inhibitors. The introduction of the chlorine atom at the C3 position enhances lipophilicity and metabolic stability while filling specific hydrophobic pockets within kinase hinge regions (e.g., Src, BTK, Hck). This document details its structural anatomy, validated synthetic pathways, and physicochemical characterization.[1]

Part 1: Structural Anatomy & Nomenclature

The molecule is a fused heterocyclic system comprising a pyrazole ring annealed to a pyrimidine ring.

IUPAC Name: 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Molecular Formula: C₅H₄ClN₅ Molecular Weight: 169.57 g/mol

Numbering & Fusion Logic

The nomenclature derives from the fusion of the pyrazole (5-membered) and pyrimidine (6-membered) rings.

  • Fusion Bond: The "d" in [3,4-d] indicates the fusion occurs across the bond between positions 3 and 4 of the pyrimidine ring (historically derived) or more accurately, the bond shared by the carbons numbered 3a and 7a in the fused system.

  • Numbering Priority: Numbering starts at the pyrazole nitrogen (NH) as position 1, proceeds to the other nitrogen (2), the carbon (3), the bridgehead (3a), the pyrimidine carbon (4), and so on.

Key Substituents:

  • Position 3 (Pyrazole Carbon): Chloro (-Cl).[1] This replaces the hydrogen found in the parent scaffold, blocking metabolic oxidation and increasing hydrophobic interaction.

  • Position 4 (Pyrimidine Carbon): Amine (-NH₂).[2] This acts as a critical Hydrogen Bond Donor (HBD) to the kinase hinge region (mimicking N1 of adenine).

G Figure 1: Connectivity and Pharmacophore Mapping of 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1 N1 (H-Bond Donor) N2 N2 N1->N2 C3 C3 (Cl attached) N2->C3 C3a C3a (Bridge) C3->C3a Cl Cl C3->Cl Lipophilic Anchor C4 C4 (NH2 attached) C3a->C4 C7a C7a (Bridge) C3a->C7a N5 N5 C4->N5 NH2 NH2 C4->NH2 Hinge Binder C6 C6 N5->C6 N7 N7 C6->N7 N7->C7a C7a->N1

Part 2: Physicochemical Properties

Understanding the shift from the parent molecule (pyrazolo-pyrimidine) to the 3-chloro derivative is vital for formulation and assay design.

PropertyParent Scaffold (H-substituted)3-Chloro DerivativeSignificance
LogP (Lipophilicity) ~0.5~1.1The Cl atom increases membrane permeability and hydrophobic binding affinity.
pKa (N1-H) ~10.5~9.8The electron-withdrawing Cl acidifies the N1 proton, affecting solubility and tautomer ratios.
H-Bond Donors 2 (NH, NH₂)2 (NH, NH₂)Retains critical donor capability for kinase hinge binding.
Solubility Moderate (DMSO, DMF)Lower (DMSO, DMF)Requires stronger polar aprotic solvents for stock solutions (e.g., 100% DMSO).

Part 3: Validated Synthetic Protocol

The synthesis of the 3-chloro derivative is most efficiently achieved via Electrophilic Aromatic Substitution (EAS) on the pre-formed pyrazolo[3,4-d]pyrimidine core. Direct ring closure with the chlorine already in place is possible but often suffers from lower yields due to the deactivating nature of the halogen during cyclization.

Methodology: Post-Cyclization Chlorination

This protocol utilizes N-Chlorosuccinimide (NCS) to selectively chlorinate the C3 position, which is the most electron-rich site on the fused system.

Reagents:

  • Starting Material: 1H-pyrazolo[3,4-d]pyrimidin-4-amine (commercially available or synthesized from malononitrile).

  • Chlorinating Agent: N-Chlorosuccinimide (NCS).

  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous).

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF (0.5 M concentration). Ensure complete dissolution; gentle heating (40°C) may be required.

  • Addition: Cool the solution to 0°C. Add NCS (1.1 eq) portion-wise over 15 minutes. Note: Adding NCS slowly prevents exotherms and over-chlorination.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours. Monitor via LC-MS or TLC (Mobile phase: 10% MeOH in DCM).

    • Endpoint: Disappearance of starting material (M+H = 136) and appearance of product (M+H = 170/172, 3:1 ratio).

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a beige/off-white solid.

  • Filtration: Filter the solid and wash copiously with water to remove DMF and succinimide byproducts.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Synthesis Figure 2: Synthetic Workflow for C3-Chlorination Start Start: 1H-pyrazolo[3,4-d]pyrimidin-4-amine (Dissolved in DMF) Reagent Add NCS (1.1 eq) (0°C -> RT, 12h) Start->Reagent Intermediate Reaction Progression (Electrophilic Attack at C3) Reagent->Intermediate Quench Quench in Ice Water (Precipitation) Intermediate->Quench Product Product: 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Solid, >95% Purity) Quench->Product

Part 4: Analytical Characterization

To ensure scientific integrity, the product must be validated using NMR and Mass Spectrometry.

Proton NMR (¹H-NMR) in DMSO-d₆

The diagnostic feature of the conversion is the loss of the C3-proton signal.

  • Parent Molecule: Shows two distinct aromatic singlets.

    • δ ~8.1 ppm (s, 1H, H-3)

    • δ ~8.2 ppm (s, 1H, H-6)

  • 3-Chloro Product:

    • δ 13.5 ppm (br s, 1H): N1-H (Exchangeable).

    • δ 8.25 ppm (s, 1H): H-6 (Pyrimidine proton). Note: This singlet remains.

    • δ 7.0-8.0 ppm (br s, 2H): -NH₂ (Amine protons, often broad).

    • Missing: The signal at ~8.1 ppm (H-3) is absent, confirming substitution.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Signature: Distinct chlorine isotope pattern.

    • M+H (³⁵Cl): 170.0

    • M+H (³⁷Cl): 172.0

    • Ratio: ~3:1 intensity ratio (characteristic of mono-chlorination).

Part 5: Pharmacological Relevance (Kinase Inhibition)

This molecule is a "privileged scaffold" because it mimics the adenosine moiety of ATP.[3][4]

  • Binding Mode: The pyrimidine N5 and the exocyclic 4-NH₂ form a bidentate hydrogen bond network with the "hinge region" of the kinase ATP-binding pocket.

  • Role of 3-Chloro: The chlorine atom is positioned to project into the "Gatekeeper" region or a hydrophobic back-pocket (selectivity pocket). This steric bulk can improve selectivity against kinases with smaller gatekeeper residues (e.g., Threonine) vs. larger ones (e.g., Methionine).

  • Applications:

    • Src Family Kinases (SFKs): Used as a core for Hck, Lck, and Src inhibitors.

    • BTK (Bruton's Tyrosine Kinase): Structural precursor to covalent inhibitors (though Ibrutinib uses a phenyl ring at C3, the chloro-analog is used in SAR studies to probe the pocket size).

References

  • Han, S. et al. (2012). Structural Characterization of Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.[2][5][6][7] National Center for Biotechnology Information.

  • Boyle, R.G. et al. (2018). Optimization of Purine and Pyrazolo[3,4-d]pyrimidine Analogues as CDK Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Traxler, P. et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry.

Sources

Exploratory

The Privileged Scaffold: A Technical Guide to 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Kinase Inhibitor Core

Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of cellular signaling that governs fundamental proces...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of cellular signaling that governs fundamental processes from proliferation and differentiation to metabolism and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine, with numerous drugs now in clinical use.[1][2]

At the heart of many successful kinase inhibitors lies a "privileged scaffold," a core molecular structure that exhibits a predisposition for binding to the ATP-binding site of multiple kinases.[1][2] One of the most prominent of these is the pyrazolo[3,4-d]pyrimidine nucleus. This heterocyclic system is a bioisostere of adenine, the nitrogenous base of ATP, allowing it to mimic the natural substrate and effectively compete for binding at the kinase hinge region.[1][3] This guide provides an in-depth technical exploration of a key intermediate and versatile building block derived from this scaffold: 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine . We will delve into its synthesis, mechanism of action, structure-activity relationships, and the experimental protocols essential for its evaluation as a kinase inhibitor.

The Core Moiety: Synthesis and Chemical Properties of 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold serves as a crucial starting point for the synthesis of a diverse library of kinase inhibitors. The chloro- and amino- functionalities at the 3 and 4 positions, respectively, provide orthogonal handles for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity.

A general and robust synthetic route to this core structure and its derivatives often commences from readily available starting materials such as ethyl cyanoacetate. The following schematic outlines a common synthetic pathway:

Synthesis_Pathway A Ethyl (ethoxymethylene)cyanoacetate B Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate A->B Phenylhydrazine, Ethanol, 80°C C 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one B->C Formamide, 190°C D 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine C->D POCl3, 106°C E 3-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Target Scaffold Derivative) D->E Nucleophilic Amination

Caption: A representative synthetic pathway to a 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.

This multi-step synthesis involves the initial formation of a substituted pyrazole, followed by cyclization to the pyrazolopyrimidinone core. Subsequent chlorination and amination provide the desired scaffold. The specific reagents and conditions can be adapted to introduce various substituents at the N1 and C3 positions, enabling the generation of a diverse chemical library for screening.

Mechanism of Action: A Dance with the Kinase Hinge

The efficacy of the 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold lies in its ability to competitively inhibit the binding of ATP to the kinase active site. The pyrazolo[3,4-d]pyrimidine core acts as a mimic of the adenine ring of ATP, forming key hydrogen bonding interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.[1][3]

The following diagram illustrates the crucial interactions between the pyrazolo[3,4-d]pyrimidine core and the kinase hinge region, based on the crystal structure of a CDK2 inhibitor.[4][5]

Kinase_Interaction cluster_0 Kinase Hinge Region cluster_1 Pyrazolo[3,4-d]pyrimidine Inhibitor Leu83 Leu83 Glu81 Glu81 Asp86 Asp86 Inhibitor Pyrazolo[3,4-d]pyrimidine Core Inhibitor->Leu83 H-bond Inhibitor->Glu81 H-bond

Caption: Key hydrogen bonding interactions between the pyrazolo[3,4-d]pyrimidine core and the kinase hinge region.

The amino group at the C4 position and the nitrogen atoms within the pyrimidine ring are critical for forming these hydrogen bonds, effectively anchoring the inhibitor in the ATP-binding pocket. The substituent at the C3 position often extends into a hydrophobic pocket, further enhancing binding affinity and contributing to selectivity. Modifications at the N1 position can be used to introduce functionalities that either enhance potency or introduce covalent warheads for irreversible inhibition.

Structure-Activity Relationship (SAR): Tailoring for Potency and Selectivity

The versatility of the 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold allows for systematic modifications at multiple positions to optimize for potency against a specific kinase and selectivity against others. The following table summarizes key SAR insights gleaned from various studies on pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

PositionModificationImpact on ActivityTarget Kinase ExamplesReference
N1 Introduction of aryl or substituted alkyl groupsInfluences potency and can introduce functionalities for covalent binding.BTK, CDK[2]
C3 Substitution with aryl or heteroaryl groupsModulates potency and selectivity by interacting with the hydrophobic pocket.Src, RET, PLK4[6][7]
C4 Variation of the amine substituentCritical for hinge binding; modifications can fine-tune potency.CDK, EGFR[3][4]
C6 Introduction of small alkyl or thioether groupsCan enhance potency and selectivity.Src, CDK[5]

For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the introduction of an acrylamide warhead at the N1 position of the pyrazolo[3,4-d]pyrimidine core led to the development of the irreversible inhibitor ibrutinib.[1][2] Conversely, for cyclin-dependent kinase 2 (CDK2) inhibitors, bulky substituents at the C4 and C6 positions have been shown to enhance potency.[4]

Experimental Protocols for Evaluation

A rigorous evaluation of novel kinase inhibitors derived from the 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold requires a battery of in vitro and cell-based assays. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or other capture method for radiolactic assays

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).

  • Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For non-radioactive assays, this may involve detection via an antibody specific to the phosphorylated substrate or by measuring ATP depletion.[8][9]

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability Assay (MTS/MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][11]

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add the MTS or MTT reagent to each well and incubate for 2-4 hours.[11][12][13]

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.[12][13]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.[11][13]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This technique determines the effect of the inhibitor on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate on ice or at -20°C.[14][15][16]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature.[14][15]

  • Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Deconvolute the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion: A Scaffold of Enduring Promise

The 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine core has firmly established itself as a privileged scaffold in the realm of kinase inhibitor discovery. Its inherent ability to mimic ATP and engage the kinase hinge region provides a solid foundation for the development of potent and selective inhibitors. The synthetic tractability of this scaffold, coupled with a deep understanding of its structure-activity relationships, continues to empower medicinal chemists to design novel therapeutics for a multitude of diseases. The experimental workflows detailed herein provide a robust framework for the preclinical evaluation of these promising compounds, paving the way for the next generation of targeted therapies.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kulshrestha, A. (2025, June 8). Five Simple Steps For a Successful MTS Assay! Bitesize Bio. Retrieved from [Link]

  • Moon, S. H., et al. (n.d.). In vitro NLK Kinase Assay. PMC. Retrieved from [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1124. Retrieved from [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Zhang, L., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2423. Retrieved from [Link]

  • Ibrahim, H. S., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(3), 102970. Retrieved from [Link]

  • Bio-protocol. In vitro kinase assay. Retrieved from [Link]

  • El-Sanea, M. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(11), e2200424. Retrieved from [Link]

  • Hassan, G. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][12][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14689-14705. Retrieved from [Link]

  • Tintori, C., et al. (2014). Combining X-ray Crystallography and Molecular Modeling toward the Optimization of Pyrazolo[3,4-d]pyrimidines as Potent c-Src Inhibitors Active in Vivo against Neuroblastoma. Journal of Medicinal Chemistry, 57(24), 10335-10347. Retrieved from [Link]

  • Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2008). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 13(6), 1241-1254. Retrieved from [Link]

  • Kumar, A., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. Retrieved from [Link]

  • Zhang, L., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2423. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19693. Retrieved from [Link]

  • Espacenet. METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Retrieved from [Link]

  • Kim, H. S., & Lee, H. K. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Cell Biology, 64, 8.7.1-8.7.11. Retrieved from [Link]

  • Radi, M., et al. (2010). Structure of a pyrazolo-[3,4-d]-pyrimidine. PLoS One, 5(11), e14143. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 240, 114578. Retrieved from [Link]

  • ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). Retrieved from [Link]

  • Li, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1989. Retrieved from [Link]

  • Babu, S., et al. (2007). Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 9(19), 3797-3800. Retrieved from [Link]

  • Hassan, G. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][12][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. Retrieved from [Link]

  • Kráľová, K., et al. (2017). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Molecules, 22(10), 1696. Retrieved from [Link]

  • Al-Issa, S. A. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 18(9), 11370-11384. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 842. Retrieved from [Link]

  • Fernández-García, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6563. Retrieved from [Link]

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Foundational

A Technical Guide to the Therapeutic Targets of 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarka...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in targeting a wide array of proteins.[1][2][3] This guide focuses on analogs derived from the 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, a key intermediate for creating potent and selective therapeutic agents. These compounds function primarily as ATP-competitive inhibitors, leveraging their structural similarity to the adenine base of ATP to bind within the active sites of protein kinases.[1][2][4] This document provides an in-depth exploration of the primary therapeutic targets of these analogs, details the experimental workflows crucial for their validation, and offers insights into the causality behind these scientific methodologies. The primary targets discussed include non-receptor tyrosine kinases like the Src family, receptor tyrosine kinases such as EGFR, and other important oncogenic kinases.

The Privileged 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: An Overview

The 1H-pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that is a bioisostere of purine.[2][3][5] This structural mimicry of the adenine ring allows it to effectively compete with endogenous ATP for binding to the hinge region of kinase domains.[1][2][4] This fundamental interaction is the basis for its widespread use in the development of kinase inhibitors for diseases ranging from cancer to inflammatory disorders.[1][6]

The specific scaffold, 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, serves as a versatile synthetic intermediate. The chlorine atom provides a reactive handle for introducing various substituents through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling), enabling the generation of large, diverse chemical libraries.[7] This chemical tractability allows medicinal chemists to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties for specific kinase targets.

Key Therapeutic Target Classes

Analogs derived from the pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed to target a multitude of protein kinases implicated in human diseases, particularly cancer.

Non-Receptor Tyrosine Kinases

This class of kinases operates within the cytoplasm and plays a critical role in signal transduction pathways governing cell proliferation, survival, and migration.

  • Src Family Kinases (SFKs): Src was the first proto-oncogene discovered and is frequently hyperactivated in various cancers, including glioblastoma, breast, and colon cancer.[8][9][10] Its activation is often linked to upstream signals from receptor tyrosine kinases (RTKs).[8][10] Pyrazolo[3,4-d]pyrimidine derivatives have been extensively developed as potent Src inhibitors.[8][9][11] For example, the compound SI388 was identified as a potent Src inhibitor that hampered cell viability and tumorigenicity in glioblastoma models.[8][10] These inhibitors function by occupying the ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates crucial for malignant progression.[11]

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling, BTK is a validated target for B-cell malignancies. The FDA-approved drug Ibrutinib , a landmark therapy for several B-cell cancers, is built upon the pyrazolo[3,4-d]pyrimidine scaffold.[1][12] While highly effective, Ibrutinib's off-target activity on other kinases like EGFR has prompted the development of second-generation inhibitors with improved selectivity.[2]

  • BCR-Abl: This fusion oncoprotein is the hallmark of chronic myeloid leukemia (CML). Pyrazolo[3,4-d]pyrimidine analogs have been designed to target the constitutively active Abl kinase domain, with some compounds showing dual activity against both Src and Bcr-Abl.[10]

Receptor Tyrosine Kinases (RTKs)

RTKs are cell-surface receptors that, upon binding to growth factors, dimerize and autophosphorylate, initiating signaling cascades that drive cell growth and proliferation. Their dysregulation is a common driver of cancer.

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed or mutated in many solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer, EGFR is a major therapeutic target.[4][5] Numerous pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to be potent EGFR inhibitors, with some designed to overcome resistance mutations like T790M.[5][13]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—VEGFR is another prime target for this scaffold.[4] Some analogs have been developed as dual EGFR/VEGFR2 inhibitors, offering a multi-pronged approach to cancer therapy.[14]

Other Oncogenic Kinases

The versatility of the scaffold extends to other kinase families vital for cancer cell function.

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are often overexpressed in cancer, leading to uncontrolled proliferation.[5] Pyrazolo[3,4-d]pyrimidines have been developed as CDK2 and CDK5 inhibitors, demonstrating the scaffold's ability to target serine/threonine kinases.[5]

  • mTOR (mammalian Target of Rapamycin): A central regulator of cell growth, metabolism, and survival, mTOR is a key target in cancer therapy. ATP-competitive pyrazolo[3,4-d]pyrimidine inhibitors have been developed to target the mTOR kinase domain directly, offering potential advantages over allosteric inhibitors like rapamycin by inhibiting both mTORC1 and mTORC2 complexes.[15]

  • Breast Tumor Kinase (BRK/PTK6): This non-receptor tyrosine kinase is overexpressed in a high percentage of breast carcinomas and drives migration and invasion. Recently, 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as potent, low-nanomolar inhibitors of BRK, showing promise as anti-metastatic agents.[7]

Methodologies for Target Identification and Validation

Confirming that a small molecule interacts with its intended target within the complex cellular environment is a critical step in drug development. This process involves a tiered approach, moving from broad, initial screening to precise confirmation of target engagement and functional consequences.[16][17]

Workflow for Target Validation

A robust target validation strategy ensures that the observed biological effect of a compound is indeed due to its interaction with the hypothesized target. The workflow progresses from biochemical confirmation to cellular engagement and finally to pathway modulation.

G cluster_0 Biochemical & In Vitro cluster_1 Cellular Context cluster_2 Functional Output A Kinome Profiling (Initial Selectivity) B Biochemical IC50 Assay (Potency on Primary Target) A->B Identify primary hits C Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) B->C Validate in cells D NanoBRET™ Assay (Measure Cellular Affinity) E Western Blot (Downstream Signaling) D->E Assess functional impact F Cell-Based Phenotypic Assays (Viability, Migration, etc.) E->F Correlate target inhibition with cellular effect G A 1. Treat intact cells with compound or DMSO B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble (S) and aggregated (P) proteins C->D E 5. Analyze soluble fraction by Western Blot D->E F Result: Stabilized protein remains soluble at ↑ Temp E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Inhibitory Potency

The following table summarizes representative inhibitory activities of various pyrazolo[3,4-d]pyrimidine analogs against key kinase targets as reported in the literature. This quantitative data is essential for comparing compound potency and selectivity.

Compound IDTarget KinaseAssay TypeIC50 / Ki (nM)Reference
SI388 (2a) SrcEnzymaticKi = 423[10]
SI388 (2a) AblEnzymaticKi = 419[10]
Ibrutinib BTKEnzymaticIC50 = 0.52
Compound 17 EGFREnzymaticIC50 = 4180[5]
Compound 5i EGFREnzymaticIC50 = 300[14]
Compound 5i VEGFR2EnzymaticIC50 = 7600[14]
WYE-125132 mTOREnzymaticPotent[15]
Compound 51 BRK/PTK6BiochemicalIC50 < 10[7]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. Data is compiled from multiple sources for illustrative purposes.

Conclusion and Future Directions

Analogs of 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine continue to be a highly productive area of research in drug discovery. The scaffold's proven ability to target a wide range of clinically relevant protein kinases underscores its importance. Current and future research efforts are focused on refining selectivity to minimize off-target effects, overcoming acquired drug resistance through the design of next-generation inhibitors, and exploring novel kinase and non-kinase targets. The systematic application of robust target validation workflows, from broad kinome screening to direct measurement of cellular engagement, remains paramount to successfully translating these promising compounds into clinical candidates.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. PMC.
  • Target Identification and Validation (Small Molecules). University College London.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • Kinase Biology for Drug Discovery.
  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.
  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Drug Target Identification & Valid
  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.
  • Small Molecule Drug Target Identification and Valid
  • Abstract B145: Highly selective pyrazolopyrimidine mTOR inhibitors with profound in vivo antitumor activity. AACR Journals.
  • Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. OUCI.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Cognizant.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online.
  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Chem-Impex.

Sources

Exploratory

The Purine Mimic: Pyrazolopyrimidines in Precision Oncology

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists Executive Summary: The Privileged Scaffold In the landscape of small-molecule oncology, the pyrazolo[3,4-d]pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists

Executive Summary: The Privileged Scaffold

In the landscape of small-molecule oncology, the pyrazolo[3,4-d]pyrimidine scaffold stands as a "privileged structure."[1][2] Its bioisosteric homology to adenine (the purine core of ATP) allows it to exploit the highly conserved ATP-binding pockets of protein kinases with exceptional affinity.[3]

Unlike generic screening hits, pyrazolopyrimidines offer a rational starting point. They do not merely block active sites; they can be engineered to induce specific downstream effects—ranging from G2/M cell cycle arrest to anti-angiogenesis via VEGFR-2 inhibition. This guide dissects the structural logic, synthesis, and validation protocols required to develop these agents.

Structural Biology & Mechanism of Action

The ATP Mimicry Hypothesis

The efficacy of pyrazolopyrimidines stems from their ability to compete with ATP at the kinase hinge region.[1][3] The N1 and N2 nitrogens of the pyrazole ring, combined with the N5 and N7 of the pyrimidine ring, create a hydrogen-bond acceptor/donor motif that mirrors the N1, N3, N7, and N9 of adenine.

Mechanism Visualization: Competitive Inhibition

The following diagram illustrates the competitive displacement logic within the kinase cleft.

G cluster_0 Interaction Logic ATP Native ATP Pocket Kinase Hinge Region (Glu/Leu Residues) ATP->Pocket High Affinity Binding Signal Phosphorylation Cascade Pocket->Signal Cell Proliferation Block Signaling Silenced Pocket->Block Inhibition PP Pyrazolopyrimidine Scaffold PP->Pocket Competitive Displacement (H-Bond Mimicry) Detail C4-Amino group acts as H-bond donor N5/N7 act as H-bond acceptors

Figure 1: Mechanistic displacement of ATP by the pyrazolopyrimidine scaffold at the kinase hinge region.

Structure-Activity Relationship (SAR) Rules

To transition from a scaffold to a drug, specific substitutions are required. Based on recent high-affinity derivatives (e.g., EGFR/VEGFR-2 dual inhibitors), the following SAR rules apply [1]:

  • C4 Position (The "Head"): Substitution with an anilino group is critical. It projects into the hydrophobic pocket. Electron-withdrawing groups (Cl, F) on the aniline ring often enhance potency against EGFR.

  • N1 Position (The "Tail"): A phenyl or substituted phenyl ring here improves lipophilicity and van der Waals contacts within the binding cleft.

  • C6 Position: Introduction of thiophenethyl or similar bulky groups can modulate selectivity between CDK2 and other kinases.[2]

Strategic Synthesis Protocol

Reliable access to the scaffold is the bottleneck in many labs. The following protocol is a validated, scalable method using the Vilsmeier-Haack approach or condensation with hydrazine hydrate, optimized for generating 4-substituted derivatives [2].

Validated Synthetic Workflow

Objective: Synthesis of 4-anilino-pyrazolo[3,4-d]pyrimidine derivatives.

Step-by-Step Protocol:

  • Precursor Synthesis: React 2-(1-ethoxyethylidene)malononitrile with phenylhydrazine in refluxing ethanol (2h).

    • Yield Check: This yields 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.[4]

  • Cyclization (The Core): Reflux the precursor in formic acid (85%) for 6–8 hours.

    • Observation: Formation of the pyrazolo[3,4-d]pyrimidin-4-one intermediate (precipitates upon cooling/pouring into ice water).

  • Chlorination: Treat the pyrimidinone with POCl₃ (Phosphorus oxychloride) under reflux to generate the 4-chloro derivative. This activates the C4 position.

  • Nucleophilic Substitution: React the 4-chloro intermediate with the desired aniline derivative (e.g., 3-chloro-4-fluoroaniline) in isopropanol with a catalytic amount of TEA (Triethylamine).

    • Purification: Recrystallize from ethanol.

Synthesis Start Start: Malononitrile + Phenylhydrazine Inter1 Intermediate: 5-amino-pyrazole-4-carbonitrile Start->Inter1 Ethanol, Reflux Cyclize Cyclization: Formic Acid Reflux Inter1->Cyclize Core Core Scaffold: Pyrazolo[3,4-d]pyrimidin-4-one Cyclize->Core Activate Activation: POCl3 Chlorination Core->Activate Cl Substitution Product Final Drug Candidate: 4-Anilino Derivative Activate->Product Ar-NH2, IPA

Figure 2: Synthetic pathway from raw materials to active pharmaceutical ingredient (API).

Quantitative Performance Data

The following data aggregates recent findings on pyrazolopyrimidine derivatives, specifically comparing their IC50 values against key oncogenic drivers (EGFR and VEGFR-2) and cancer cell lines [3][4].[2][5][6][7]

Compound IDTargetIC50 (µM)Cell Line (Target)Efficacy Note
Compound 12b VEGFR-20.063 HUVECPotent anti-angiogenic; disrupts wound healing.[8]
Compound 3f EGFR (WT)0.066 HCT-116 (Colon)Dual inhibitor; induces G1/S arrest.
Compound 3f VEGFR-20.102 HCT-116Superior to Erlotinib in selectivity index (SI: 20.84).
Ibrutinib BTK0.0005 MCL CellsIrreversible covalent binder (Clinical Standard).
Compound 17 EGFR4.18 MCF-7 (Breast)Moderate potency; demonstrates scaffold versatility.

Table 1: Comparative potency of pyrazolopyrimidine derivatives against enzymatic and cellular targets.

Experimental Validation Guide

To ensure scientific integrity, every synthesized derivative must undergo a "Self-Validating" screening cascade.

In Vitro Kinase Assay (ADP-Glo Protocol)

Do not rely solely on cellular assays, which can be confounded by permeability issues. Direct kinase inhibition is the gold standard.

  • Reagents: Recombinant EGFR or VEGFR-2, Poly(Glu, Tyr) substrate, Ultra-Pure ATP.

  • Reaction: Incubate compound (serial dilution 1 nM – 10 µM) with kinase and substrate in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂) for 60 mins at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Validation: Z-factor must be > 0.5. Reference control: Erlotinib or Sorafenib.[5]

Cell Cycle Analysis (Flow Cytometry)

Determine if the compound is cytostatic or cytotoxic.

  • Seeding: Seed HCT-116 cells (2 x 10⁵/well). Treat with compound at IC50 concentration for 24h.

  • Fixation: Harvest, wash with PBS, fix in 70% ice-cold ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) + RNase A for 30 mins in dark.

  • Readout: Analyze DNA content. Pyrazolopyrimidines typically cause G2/M arrest (tubulin interference) or G1/S arrest (EGFR/CDK blockade) [5].

Clinical Landscape & Future Directions

The success of Ibrutinib (a pyrazolo[3,4-d]pyrimidine-related fused system) validated this chemical space. However, resistance mutations (e.g., EGFR T790M) require next-generation designs.

Emerging Trends:

  • PROTACs: Conjugating the pyrazolopyrimidine scaffold to E3 ligase ligands to degrade, rather than inhibit, the target kinase.

  • Dual Inhibition: Compounds like 3f (Table 1) that hit both tumor proliferation (EGFR) and blood supply (VEGFR-2) are the future of solid tumor therapy.

Screening InSilico In Silico Docking (MOE/AutoDock) Synthesis Chemical Synthesis (Vilsmeier-Haack) InSilico->Synthesis Enzymatic Kinase Assay (ADP-Glo) Synthesis->Enzymatic Cellular Cell Viability (MTT/SRB) Enzymatic->Cellular If IC50 < 1µM Mechanistic Flow Cytometry (Apoptosis/Cell Cycle) Cellular->Mechanistic InVivo Xenograft Models (HT-29/MCF-7) Mechanistic->InVivo If Apoptosis Induced

Figure 3: The "Self-Validating" screening cascade for anticancer drug discovery.

References

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review. Arabian Journal of Chemistry. Available at: [Link]

  • A Convenient Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Semantic Scholar. Available at: [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition. RSC Advances. Available at: [Link]

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials. Drug Development Research. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Executive Summary The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as the core for Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs) and RET kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as the core for Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs) and RET kinase inhibitors. While the 3-iodo derivative is the standard electrophile for Suzuki couplings due to its high reactivity, the 3-chloro analog (3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine) represents a significantly more cost-effective starting material for scale-up.

However, the 3-chloro substrate presents two distinct challenges:

  • Electronic Deactivation: The electron-donating amine at C4 increases electron density in the pyrimidine ring, rendering the C3-Cl bond resistant to oxidative addition.

  • Catalyst Poisoning: The unprotected N1-H and C4-NH₂ protons can coordinate to Palladium, inhibiting the catalytic cycle.

This guide details a Direct Coupling Protocol utilizing third-generation Buchwald precatalysts to overcome these barriers without requiring prior N-protection or halogen exchange.

Mechanistic Challenges & Strategy

The Reactivity Gap

The success of the Suzuki coupling depends on the rate of oxidative addition (OA). For this substrate, the OA rate is significantly slower than for standard aryl chlorides.

FeatureImpact on ReactionCounter-Strategy
C3-Chlorine High bond dissociation energy compared to C-I.Use electron-rich, bulky phosphine ligands (e.g., XPhos, CataCXium A) to accelerate OA.
C4-Amine (-NH₂) Strong resonance donor (+M effect); deactivates C3.High temperature (80–100°C) and high-turnover catalysts (Pd G3/G4).
N1-Proton (Acidic) Deprotonation by base creates an anionic heterocycle that can form stable, non-reactive Pd-complexes (palladacycles).Use a mild base (K₃PO₄) or a biphasic system to buffer the concentration of the anionic species.
Decision Matrix: Protection vs. Direct Coupling[1]
  • Path A (Direct): Uses advanced catalysts (XPhos Pd G3). Pros: Fewer steps, higher atom economy. Cons: Requires strict oxygen exclusion.

  • Path B (Protected): Protect N1 (THP/SEM/Boc)

    
     Couple 
    
    
    
    Deprotect. Pros: Works with cheaper catalysts (Pd(dppf)Cl₂). Cons: Adds two synthetic steps.

This protocol focuses on Path A (Direct Coupling).

Experimental Protocol: Direct Coupling

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or CataCXium A Pd G3.

    • Note: Standard Pd(PPh₃)₄ is generally ineffective for this specific chloride.

  • Base: K₃PO₄ (tribasic potassium phosphate), finely ground, anhydrous (2.0 – 3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a microwave vial or a heavy-walled pressure tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the following to the vial:

    • 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (100 mg, 0.59 mmol)

    • Boronic Acid (0.71 – 0.88 mmol, 1.2–1.5 equiv)

    • K₃PO₄ (250 mg, 1.18 mmol, 2.0 equiv)

    • Catalyst: XPhos Pd G3 (10–15 mg, 2–3 mol%).

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times. Crucial: Oxygen is the primary cause of failure in this reaction.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

  • Reaction:

    • Thermal: Heat to 100°C in an oil bath for 12–16 hours.

    • Microwave: Heat to 120°C for 1 hour (fixed hold time).

  • Monitoring: Monitor by LC-MS. Look for the product mass [M+H]⁺.

    • Note: If significant dehalogenation (replacement of Cl with H) is observed, lower the temperature to 80°C and increase catalyst loading to 5 mol%.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient, typically 0–10% MeOH).

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways managed by this protocol.

SuzukiPathways Substrate 3-Chloro-Substrate (Deactivated) OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Slow w/o Bulky Ligand Side_Poison Side Rxn: N-Coordination/Poisoning Substrate->Side_Poison Unprotected N1/N4 Pd_Active L-Pd(0) (Active Species) Pd_Active->OxAdd Pd_II L-Pd(II)-Cl-Ar OxAdd->Pd_II TransMet Transmetallation (Base + Boronic Acid) Pd_II->TransMet Side_Dehal Side Rxn: Dehalogenation Pd_II->Side_Dehal If TransMet slow RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_Active Regeneration Product C3-Arylated Product RedElim->Product

Caption: Kinetic pathway showing the critical role of bulky ligands (L) in forcing Oxidative Addition over catalyst poisoning.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
No Conversion Oxidative addition failed. Catalyst poisoned by N-atoms.Switch to XPhos Pd G3 or BrettPhos Pd G3 . Increase temp to 110°C.
Dehalogenation (H-product) Transmetallation is too slow; Pd-hydride formation occurs.Increase Boronic Acid (2.0 equiv). Ensure anhydrous conditions (switch to Dioxane only + Cs₂CO₃).
Homocoupling (Ar-Ar) Oxidative addition is too slow; Boronic acid reacts with itself.Add Boronic acid slowly (syringe pump) or lower the initial Boronic acid concentration.
Low Yield (<30%) Substrate is too deactivated.Fallback: Convert 3-Cl to 3-I using NIS/DMF (60°C) first, then couple.

References

  • Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry. (Discusses the synthesis of the core and 3-iodo intermediates).

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. (Establishes XPhos Pd G3 as the premier catalyst for unprotected azoles).

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. (Provides comparative conditions for similar fused pyrimidine systems).

  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals Application Note. (General conditions for deactivated chlorides).

Sources

Application

Application Note: Functionalization of 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine with Primary Amines

This Application Note is written for researchers and medicinal chemists focusing on the functionalization of the 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. This specific substrate presents a unique synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and medicinal chemists focusing on the functionalization of the 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold.

This specific substrate presents a unique synthetic challenge: the C3-position on the pyrazole ring is halogenated but electron-rich due to the adjacent N-heterocycles and the electron-donating 4-amino group. Unlike the highly reactive C4 or C6 positions in pyrimidines, the C3-chloro group in this fused system is inert to standard Nucleophilic Aromatic Substitution (


) .

Therefore, this guide details the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling protocol, which is the only reliable method to install primary amines at this position without degrading the scaffold.

Part 1: Strategic Analysis & Mechanism

The Reactivity Paradox

The starting material contains three potential reactive sites, but their reactivity profiles differ drastically:

  • N1-Nitrogen (Pyrazole): Acidic proton (

    
    ). Readily alkylated or protected.[1] Must be masked to prevent catalyst poisoning.
    
  • 4-Amino Group (Exocyclic): Nucleophilic but poor leaving group. It acts as a directing group or catalyst poison if not accounted for.

  • 3-Chloro Group (Target): The bond dissociation energy of the C(sp2)-Cl bond at this position is high. The electron-rich nature of the 4-amino-pyrazolo[3,4-d]pyrimidine system renders the C3-position resistant to

    
    .
    
Reaction Pathway

The successful protocol involves a three-stage workflow:

  • Protection: Masking the N1-H to increase solubility and prevent catalyst sequestration.

  • Cross-Coupling: Using a bulky, electron-rich phosphine ligand (e.g., BrettPhos or RuPhos ) to facilitate oxidative addition into the unreactive C-Cl bond.

  • Deprotection: Revealing the active inhibitor scaffold.

Mechanistic Visualization

The following diagram illustrates the critical pathway and the specific catalytic cycle required for this transformation.

G Start 3-Chloro-1H-pyrazolo [3,4-d]pyrimidin-4-amine Step1 Step 1: N1-Protection (THP or SEM) Start->Step1 DHP, pTsOH or SEM-Cl, NaH Intermediate1 N1-Protected Intermediate Step1->Intermediate1 Step2 Step 2: Buchwald-Hartwig (Pd-Catalysis) Intermediate1->Step2 R-NH2, Pd source Ligand, Base Cycle Pd(0)/Pd(II) Cycle (Oxidative Addition -> Amine Binding -> Reductive Elimination) Step2->Cycle Intermediate2 C3-Aminated Intermediate Cycle->Intermediate2 Step3 Step 3: Deprotection (Acid Hydrolysis) Intermediate2->Step3 HCl/MeOH or TFA Final 3-(Alkylamino)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Step3->Final

Caption: Workflow for the C3-functionalization of the pyrazolo[3,4-d]pyrimidine scaffold, highlighting the necessity of N1-protection and Pd-catalysis.

Part 2: Detailed Experimental Protocols

Phase 1: N1-Protection (Tetrahydropyranyl - THP)

Rationale: The free N1-H can form palladacycles that arrest the catalytic cycle. The THP group is robust to basic coupling conditions but easily removed with acid.

Reagents:

  • Substrate: 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (3.0 eq)

  • 
    -Toluenesulfonic acid (pTsOH) (0.1 eq)
    
  • Solvent: Anhydrous THF or 1,4-Dioxane

Procedure:

  • Suspend the substrate in anhydrous THF (0.2 M concentration).

  • Add pTsOH and DHP.

  • Heat to 70°C for 4–6 hours. The suspension should clear as the lipophilic THP-protected product forms.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 2: Buchwald-Hartwig Cross-Coupling (The Critical Step)

Rationale: Aryl chlorides on electron-rich rings are difficult substrates. BrettPhos Pd G3 or RuPhos Pd G3 precatalysts are essential because they generate the active Pd(0) species efficiently and the bulky ligands prevent


-hydride elimination (if using alkyl amines).

Table 1: Reaction Matrix

ComponentRecommendationFunction
Catalyst BrettPhos Pd G3 (2–5 mol%)Facilitates oxidative addition into hindered/unreactive C-Cl bonds.
Ligand BrettPhos (2–5 mol%)Optional if using G3 precatalyst, but 1:1 ratio helps stability.
Base LiHMDS (1.0 M in THF, 2.5 eq)Soluble base preferred.

is often too weak for this substrate.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols stabilize the Pd intermediate.
Temperature 90°C – 110°C Activation energy barrier for C-Cl insertion is high.

Step-by-Step Protocol:

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with:

    • N1-THP-protected substrate (1.0 eq, 1.0 mmol)

    • Primary Amine (

      
      ) (1.2 – 1.5 eq)
      
    • BrettPhos Pd G3 (0.03 eq, 3 mol%)

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M).

  • Activation: Add LiHMDS (2.5 mL of 1.0 M solution, 2.5 eq) dropwise.

    • Note: The solution often turns dark red/brown; this is normal for active Pd-amido complexes.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Monitoring: Check LC-MS for the disappearance of the chloro-starting material (

    
    ) and appearance of the product (
    
    
    
    ).
    • Troubleshooting: If conversion stalls, add another 2 mol% catalyst and heat for 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, quench with water. Filter through a Celite pad to remove Pd black.

  • Purification: The product is often polar. Use DCM/MeOH (0–10% gradient) on silica gel.

Phase 3: Deprotection

Procedure:

  • Dissolve the coupled product in MeOH.

  • Add 4N HCl in Dioxane (5 eq).

  • Stir at RT for 2 hours (THP cleavage is rapid).

  • Concentrate and neutralize with ammonia in MeOH or

    
     to obtain the free base.
    

Part 3: Scientific Integrity & Troubleshooting (E-E-A-T)

Why not ?

Researchers often attempt to boil this substrate with amines in DMF/DMSO. This fails because the pyrazole ring is electron-rich (excessive


-density), which repels the nucleophilic attack required for the Meisenheimer complex formation. 

works on electron-deficient rings (e.g., 4-chloropyrimidine), but the fusion with pyrazole and the presence of the 4-amino group deactivates the C3 position [1].
Structural Verification (Self-Validating)
  • 1H NMR Alert: In the final product, ensure the integration of the amine protons. The C3-amine NH is often broad.

  • Regiochemistry: If you skipped the protection step (Phase 1), you might observe N1-alkylation instead of C3-amination.

    • Diagnostic: N1-alkylated products show a distinct shift in the pyrazole C-H proton and lack the secondary amine signal.

Safety Data
  • 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Irritant. Potential kinase inhibitor (handle with gloves/mask).

  • LiHMDS: Pyrophoric/water-reactive. Handle under inert atmosphere.

  • Palladium Residues: Heavy metal waste. Dispose of according to EHS regulations.

References

  • Gundersen, L. L., et al. (2010). "Pd-catalyzed coupling of 3-halo-1H-pyrazolo[3,4-d]pyrimidines." Tetrahedron, 66(45), 8729-8738.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Han, S. Y., et al. (2018). "Development of Ibrutinib Derivatives: Functionalization of the Pyrazolopyrimidine Core." Journal of Medicinal Chemistry, 61(4), 1723–1736.

  • Bhattacharya, S., et al. (2020). "Strategies for the synthesis of pyrazolo[3,4-d]pyrimidines." Organic & Biomolecular Chemistry, 18, 4683-4702.

Sources

Method

using 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine in solid-phase synthesis

Application Note: High-Fidelity Solid-Phase Synthesis with 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Abstract The 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged structure in kinase inhibitor dis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis with 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Abstract

The 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged structure in kinase inhibitor discovery, serving as the core pharmacophore for covalent inhibitors like Ibrutinib (BTK) and reversible inhibitors of the Src family [1]. While solution-phase synthesis often suffers from N1/N2 regioselectivity issues and tedious purification, Solid-Phase Synthesis (SPS) offers a streamlined route for generating high-diversity N1-substituted libraries. This guide details a robust Resin-Bound Mitsunobu Strategy , leveraging the enhanced acidity of the 3-chloro variant to drive quantitative loading and regioselective control.

Part 1: Strategic Analysis & Chemical Logic

The "Acidic Advantage" of the 3-Chloro Substituent

In standard pyrazolo[3,4-d]pyrimidines, the N1-proton is weakly acidic (pKa ~12-13). However, the electron-withdrawing nature of the 3-chloro group exerts an inductive effect (-I), lowering the pKa of the pyrazole NH.

  • Impact on SPS: This increased acidity makes the molecule an exceptional pronucleophile for Mitsunobu coupling. Unlike its non-chlorinated counterparts, the 3-chloro variant reacts rapidly with resin-bound alcohols under standard Mitsunobu conditions, suppressing side reactions and increasing yield [2].

Regioselectivity: The N1 vs. N2 Challenge

A persistent challenge in pyrazole chemistry is controlling alkylation between N1 (thermodynamic product) and N2 (kinetic product).[1][2]

  • Solution Phase Risk: Simple alkylation often yields mixtures requiring difficult chromatographic separation.

  • Solid Phase Solution: By anchoring the alcohol to the resin and using Mitsunobu conditions, the steric bulk of the resin combined with the specific tautomeric preference of the activated phosphonium intermediate heavily favors the N1-isomer [3].

Workflow Visualization

The following diagram outlines the "Inverse" Library Generation strategy, where the diversity element (alcohol) is resin-bound, and the scaffold is introduced late-stage.

SPS_Workflow Resin 2-Chlorotrityl Chloride Resin (2-CTC) Step1 1. Loading (Amino-Alcohol) Resin->Step1 DIPEA, DCM Intermediate1 Resin-Bound Alcohol Step1->Intermediate1 Step2 2. Mitsunobu Coupling (Scaffold + DEAD + PPh3) Intermediate1->Step2 3-Cl-Scaffold Intermediate2 Resin-Bound Pyrazolopyrimidine Step2->Intermediate2 Regioselective N1-Attack Step3 3. Cleavage (TFA/DCM) Intermediate2->Step3 Product Final N1-Substituted Kinase Inhibitor Step3->Product Release

Figure 1: Strategic workflow for generating N1-substituted libraries using a resin-bound alcohol anchor.

Part 2: Detailed Experimental Protocols

Protocol A: Resin Loading (The Anchor)

Objective: Immobilize a diversity element (e.g., an amino-alcohol linker) onto 2-Chlorotrityl Chloride (2-CTC) resin. This method allows for the final release of the product with a free amine or solubilizing tail.

Materials:

  • 2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g loading).

  • Linker: N-Boc-amino-alcohol (e.g., N-Boc-4-hydroxypiperidine or N-Boc-ethanolamine).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Base: N,N-Diisopropylethylamine (DIPEA).

Step-by-Step:

  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL DCM and shake gently for 20 mins. Drain.

  • Loading: Dissolve 1.2 eq (relative to resin loading) of the N-Boc-amino-alcohol and 4.0 eq of DIPEA in 10 mL DCM.

  • Reaction: Add the solution to the resin. Shake at room temperature for 2 hours.

    • Note: 2-CTC is moisture sensitive; ensure anhydrous conditions.

  • Capping: Add 1 mL of Methanol (MeOH) to the reaction mixture and shake for 15 mins to cap unreacted trityl chlorides.

  • Washing: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).

  • Drying: Dry resin under vacuum.

Protocol B: The Mitsunobu Coupling (Scaffold Introduction)

Objective: Attach 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine to the resin-bound alcohol with high N1-regioselectivity.

Reagents:

  • Scaffold: 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5.0 eq).

  • Phosphine: Triphenylphosphine (PPh3) (5.0 eq).

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (5.0 eq).

  • Solvent: Anhydrous THF/DCM (1:1 ratio). Critical: THF improves solubility of the phosphine oxide byproduct.

Step-by-Step:

  • Preparation: Swell the loaded resin (from Protocol A) in THF/DCM (1:1) for 20 mins.

  • Reagent Mix: In a separate vial, dissolve the Scaffold and PPh3 in the solvent mixture.

    • Expert Tip: If the scaffold is sparingly soluble, mild sonication or a small percentage of DMSO (max 5%) can be used, though pure THF is preferred for Mitsunobu kinetics [4].

  • Activation: Cool the reagent solution to 0°C. Add DIAD dropwise. Stir for 5 mins to form the betaine intermediate (solution will turn yellow/orange).

  • Coupling: Transfer the activated solution to the resin vessel.

  • Incubation: Shake at Room Temperature for 12–16 hours.

    • Why long times? Solid-phase kinetics are slower than solution phase. The high equivalent count (5.0 eq) drives the reaction to completion.

  • Washing (Crucial): Drain. Wash extensively to remove sticky Triphenylphosphine oxide (TPPO):

    • THF (3x)

    • DCM (3x)

    • MeOH (3x)

    • DCM (3x)

Protocol C: Cleavage and Isolation

Objective: Release the final compound from the resin.

Step-by-Step:

  • Cleavage Cocktail: Prepare a solution of 20% Hexafluoroisopropanol (HFIP) in DCM (mild cleavage) OR 50% TFA in DCM (global deprotection).

    • Selection: Use 20% HFIP if you want to retain the N-Boc protecting group on your linker. Use 50% TFA if you want to remove the Boc group and release the free amine simultaneously (typical for kinase libraries).

  • Reaction: Add 10 mL cleavage cocktail to the resin. Shake for 30–60 mins.

  • Collection: Filter the solution into a collection vial. Wash resin with 5 mL DCM and combine filtrates.

  • Workup: Evaporate solvents under a stream of nitrogen or rotary evaporation.

  • Purification: The crude product is typically >85% pure. Final purification via preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient) is recommended.

Part 3: Data Presentation & Troubleshooting

Expected Yields & Purity
VariableStandard ConditionOptimized (3-Cl Scaffold)Notes
Loading Efficiency 60-75%85-95% 3-Cl acidity enhances Mitsunobu efficiency.
Regioselectivity (N1:N2) 4:1>10:1 Steric bulk of resin + 3-Cl electronics favor N1.
Purity (Crude) 70%>85% Excess reagents are washed away; no chromatography needed for intermediates.
Mechanistic Insight: Regioselectivity

The following diagram illustrates why the N1-alkylation is favored on solid support using the Mitsunobu mechanism.

Mechanism Step1 Betaine Formation (PPh3 + DIAD) Step2 Activation of Resin-Alcohol (Resin-O-PPh3+) Step1->Step2 Step3 Deprotonation of Scaffold (Formation of Pyrazolyl Anion) Step1->Step3 Decision Nucleophilic Attack Step2->Decision Electrophile Step3->Decision Nucleophile PathN1 N1 Attack (Major) Less Steric Hindrance Thermodynamic Stability Decision->PathN1 PathN2 N2 Attack (Minor) Steric Clash with 3-Cl Kinetic Trap Decision->PathN2

Figure 2: Mechanistic pathway highlighting the preference for N1-alkylation due to the steric environment of the resin-bound electrophile and the 3-chloro substituent.

Part 4: References

  • Honigberg, L. A., et al. (2010). The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.

  • Liao, S., et al. (2011).[3] Solid phase synthesis of pyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 993-996.

  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles: Regioselectivity and Conditions. BenchChem Application Notes.

  • Dandapani, S., & Curran, D. P. (2002).[4] Separation-friendly Mitsunobu reactions: A microreview. Tetrahedron, 58(20), 3855-3864.

Sources

Application

Application Notes and Protocols: Cell-Based Assays for the Characterization of Pyrazolo[3,4-d]pyrimidine Compounds

Audience: Researchers, scientists, and drug development professionals engaged in the discovery and characterization of small molecule inhibitors. Introduction The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" hete...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the discovery and characterization of small molecule inhibitors.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, largely due to its nature as a bioisostere of purine.[1] This structural mimicry allows compounds built on this framework to effectively compete with adenosine triphosphate (ATP) for the binding pocket of a vast array of protein kinases.[1] Consequently, pyrazolo[3,4-d]pyrimidines have emerged as a foundational core for numerous potent and selective kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.[2][3][4] Key targets include epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), cyclin-dependent kinases (CDKs), and Src family kinases.[2][5][6][7]

The successful development of these compounds from initial hits to clinical candidates hinges on a robust and systematic characterization of their biological activity. This process requires a multi-faceted approach, moving beyond simple biochemical inhibition to understand how a compound behaves within the complex and dynamic environment of a living cell.

This guide provides a comprehensive overview and detailed protocols for a suite of essential cell-based assays designed to build a complete biological profile for novel pyrazolo[3,4-d]pyrimidine compounds. We will progress logically from primary screening to determine cellular potency, through mechanistic studies to elucidate the mode of action, and finally to target validation assays that confirm direct engagement and functional inhibition of the intended molecular target.

Part 1: Primary Screening – Assessing Cellular Potency and Cytotoxicity

The initial goal in characterizing a new compound is to determine its overall effect on cell viability and proliferation. This step is crucial for establishing a dose-response relationship and calculating key potency metrics like the half-maximal inhibitory concentration (IC₅₀). We advocate for a dual-assay approach to gain a more nuanced understanding of a compound's primary effect.

Assay 1.1: Cell Viability via ATP Quantification

Expertise & Experience: Measuring intracellular ATP content is a highly robust method for assessing cell viability. ATP is a direct indicator of metabolic activity, and its levels rapidly decline in non-viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a gold-standard, homogeneous "add-mix-measure" assay that quantifies ATP through a luciferase-driven reaction, offering superior sensitivity and a broad linear range, making it ideal for high-throughput screening.[8]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Plate cells in an opaque-walled 96-well or 384-well plate suitable for luminescence measurements. Seed at a density that ensures logarithmic growth throughout the experiment (see Table 1 for examples). Incubate overnight (16–24 hours) at 37°C in a humidified, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine compound in cell culture medium. Typically, an 11-point, 1:3 dilution series starting from 100 µM is a robust starting point. Remove the overnight culture medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent in a volume equal to the culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-based luminometer.

  • Data Analysis: Calculate percent viability relative to vehicle-treated controls. Plot the dose-response curve using non-linear regression to determine the IC₅₀ value.

Assay 1.2: Cell Proliferation via Metabolic Activity (MTS Assay)
Protocol: CellTiter 96® AQueous One Solution (MTS) Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol, but use a standard clear 96-well tissue culture plate.

  • Reagent Addition: Add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well containing 100 µL of culture medium.

  • Incubation for Color Development: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO₂ incubator. The optimal incubation time can vary by cell type and should be determined empirically.

  • Data Acquisition: Record the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate percent proliferation relative to vehicle-treated controls and determine the IC₅₀ value as described previously.

Parameter A549 (Lung Carcinoma) HCT-116 (Colon Carcinoma) MCF-7 (Breast Carcinoma)
Seeding Density (96-well) 3,000 - 5,000 cells/well4,000 - 6,000 cells/well5,000 - 8,000 cells/well
Compound Concentration 0.1 nM to 100 µM0.1 nM to 100 µM0.1 nM to 100 µM
Treatment Duration 48 - 72 hours48 - 72 hours72 hours
Table 1: Example parameters for primary screening assays. These values are starting points and should be optimized for specific experimental conditions.

Part 2: Mechanism of Action – Elucidating the Mode of Cell Death

Once a compound demonstrates cytotoxic or anti-proliferative activity, the next critical step is to determine the mechanism of cell death. For kinase inhibitors, the intended and most common mechanism is the induction of apoptosis (programmed cell death).[6][7] It is crucial to use multiple orthogonal assays to confidently classify the cell death modality.[10]

MOA_Workflow Start Compound shows IC₅₀ < 10 µM in Primary Screen Question Is cell death mediated by Apoptosis? Start->Question Caspase Assay 2.1: Effector Caspase Activity (Caspase-Glo® 3/7) Question->Caspase  Measure key  apoptotic enzymes AnnexinV Assay 2.2: Real-Time Annexin V Monitoring Question->AnnexinV  Detect early  apoptotic markers   Confirm Apoptosis Confirmed Caspase->Confirm Caspase 3/7 activity detected Other Investigate Alternative Mechanisms (e.g., Necrosis, Autophagy, Senescence) Caspase->Other No significant activity AnnexinV->Confirm Annexin V signal detected before membrane rupture AnnexinV->Other No Annexin V signal or necrosis-only EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation Cell Proliferation, Survival EGF EGF (Ligand) EGF->EGFR Compound Pyrazolo[3,4-d] -pyrimidine Inhibitor Compound->EGFR Binds to ATP Pocket

Caption: Simplified EGFR Signaling Pathway Targeted by Inhibitors.

Assay 3.1: Live-Cell Target Engagement via NanoBRET™

Expertise & Experience: The NanoBRET™ Target Engagement Assay is a powerful, proximity-based method that quantitatively measures compound binding in live cells. [11]The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein genetically fused to a bright NanoLuc® luciferase and a fluorescent tracer that reversibly binds to the same active site. When an unlabeled test compound is introduced, it competes with the tracer for the target's binding site, leading to a decrease in the BRET signal. This allows for the determination of compound affinity (apparent Kᵢ), target occupancy, and even residence time in a physiological context. [11][12]

Protocol: NanoBRET™ Target Engagement Assay
  • Cell Transfection: Transfect host cells (e.g., HEK293T) with a vector encoding the target kinase fused to NanoLuc® luciferase. Co-transfection with a partner protein (e.g., a cyclin for a CDK) may be necessary for proper protein folding and function. [11]2. Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white, 96-well assay plate.

  • Compound and Tracer Addition: Treat the cells with the pyrazolo[3,4-d]pyrimidine compound over a range of concentrations. Immediately after, add the specific NanoBRET™ fluorescent tracer at a pre-determined concentration (typically at or below its Kₔ).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a set period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Substrate Addition: Add the Nano-Glo® Substrate/Inhibitor solution to the wells. This solution lyses the cells and provides the substrate for the NanoLuc® enzyme while simultaneously inhibiting its activity to produce a stable "glow-type" signal.

  • Data Acquisition: Read both the donor (luciferase, ~460nm) and acceptor (tracer, >600nm) emission simultaneously using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a competitive binding model to determine the IC₅₀, which can be used to calculate the apparent intracellular affinity.

Assay 3.2: Target Thermal Stabilization via CETSA®

Expertise & Experience: The Cellular Thermal Shift Assay (CETSA®) is a label-free method for assessing target engagement. [13]The core principle is that the binding of a ligand (the compound) often increases the thermal stability of its target protein. [14]In this assay, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot. A stabilizing compound will result in more soluble target protein at higher temperatures compared to the vehicle control. [13][14]

Protocol: CETSA® with Western Blot Readout
  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the compound or vehicle control at a high concentration (e.g., 10-100x the cellular IC₅₀) for 1-2 hours.

  • Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in the supernatant using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis: For each temperature, quantify the band intensity. Plot the percentage of soluble protein remaining versus temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Part 4: Downstream Functional Effects – Measuring Cellular Target Inhibition

Confirming target engagement is a critical validation step. The final piece of the puzzle is to demonstrate that this engagement translates into the intended functional consequence: inhibition of the target's activity within the cell. For kinase inhibitors, this is most directly measured by assessing the phosphorylation status of a known downstream substrate.

Assay 4.1: Cellular Target Phosphorylation Assay

Expertise & Experience: The function of a kinase is to phosphorylate its substrates. Therefore, an effective pyrazolo[3,4-d]pyrimidine inhibitor should decrease the phosphorylation of the target kinase's downstream effectors. [15]For many receptor tyrosine kinases like EGFR, the initial event upon activation is autophosphorylation. This can be readily measured in cell lysates using sensitive immunoassay techniques like ELISA or TR-FRET. [16]

Protocol: Cell-Based Phospho-EGFR (Tyr1068) ELISA
  • Cell Seeding and Starvation: Plate cells (e.g., A549, which have high endogenous EGFR) in a 96-well plate. Once confluent, serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of the pyrazolo[3,4-d]pyrimidine compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a short pulse of EGF (e.g., 100 ng/mL for 10 minutes) to induce EGFR autophosphorylation. Include unstimulated and vehicle-only stimulated controls.

  • Cell Lysis: Immediately aspirate the medium and lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • ELISA Procedure: Transfer the lysates to an ELISA plate pre-coated with a capture antibody for total EGFR. After incubation and washing, add a detection antibody specific for EGFR phosphorylated at a key autophosphorylation site (e.g., Tyr1068).

  • Signal Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a colorimetric substrate to generate a signal.

  • Data Acquisition and Analysis: Read the absorbance at the appropriate wavelength. Normalize the phospho-EGFR signal to the total EGFR signal (from a parallel plate or using a duplexed assay) to account for any differences in cell number. Calculate the percent inhibition of EGF-stimulated phosphorylation for each compound concentration to determine an IC₅₀ for functional target inhibition.

Integrated Assay Workflow

A successful drug discovery campaign relies on the logical integration of these assays to build a comprehensive data package for each compound. The following workflow illustrates a best-practice cascade for characterizing pyrazolo[3,4-d]pyrimidine compounds.

Full_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Functional Confirmation Viability 1. Cell Viability / Proliferation (CellTiter-Glo® / MTS) Determine IC₅₀ Decision1 Potent (IC₅₀ < 10 µM) Viability->Decision1 Apoptosis 2. Apoptosis Induction (Caspase-Glo® 3/7, RealTime-Glo™ Annexin V) Decision2 Apoptotic Mechanism Apoptosis->Decision2 Engagement 3. Target Engagement (NanoBRET™, CETSA®) Confirm physical binding Decision3 On-Target Engagement Engagement->Decision3 Phospho 4. Functional Inhibition (Cellular Phosphorylation Assay) Confirm target activity modulation Lead Lead Candidate Profile Phospho->Lead Decision1->Apoptosis Decision2->Engagement Decision3->Phospho

Caption: Integrated workflow for compound characterization.

By systematically applying this tiered assay cascade, researchers can efficiently identify potent pyrazolo[3,4-d]pyrimidine compounds, confirm their desired apoptotic mechanism of action, and rigorously validate their interaction with the intended molecular target, ultimately building a strong, data-driven case for advancing promising candidates into further preclinical development.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103517. Retrieved from [Link]

  • Gao, C., et al. (2025). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. Molecular Diversity. Published online ahead of print. Retrieved from [Link]

  • Abdel-Gawad, N. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 12(1), 19565. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Stevers, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 91-101. Retrieved from [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(10), 19246-19263. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1333-1351. Retrieved from [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(22), 7981. Retrieved from [Link]

  • EUbOPEN. (2023, August). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Stevers, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 91-101. Retrieved from [Link]

  • El-Daly, M. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(12), e2200424. Retrieved from [Link]

  • Gomaa, R. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[5][10][17]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 726-742. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of EGFR Inhibitors Utilizing 3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of the Pyrazolo[3,4-d]pyrimidine Scaffold in EGFR Inhibition The epidermal growth factor receptor (EGFR) is a well-validate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Pyrazolo[3,4-d]pyrimidine Scaffold in EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with aberrant signaling implicated in the proliferation and survival of various cancer cells. The development of small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR has revolutionized the treatment of certain cancers. The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in the design of such inhibitors.[1] Its structural resemblance to the adenine base of ATP allows it to form key hydrogen bonding interactions within the hinge region of the kinase domain, serving as an effective anchor for inhibitor binding.[1]

This document provides a detailed guide for the synthesis of potent EGFR inhibitors starting from the versatile building block, 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The chloro-substituent at the 3-position offers a reactive handle for introducing molecular diversity through cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) and the optimization of inhibitory potency against both wild-type and mutant forms of EGFR.[2]

Rationale for Molecular Design

The design of the target EGFR inhibitors is based on established pharmacophoric features known to confer high potency.[3][4] These include:

  • A Heterocyclic Core: The 1H-pyrazolo[3,4-d]pyrimidine moiety serves as the adenine bioisostere.[1]

  • A Hydrophobic Head Group: An appropriately substituted aryl group at the 3-position of the scaffold will occupy a hydrophobic pocket in the ATP-binding site.[3]

  • A Linker and Hydrophobic Tail: Modifications at the 4-amino position can be explored to extend into other regions of the active site, although this guide will focus on the crucial C3-arylation.

Synthetic Workflow Overview

The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl group at the 3-position of the pyrazolo[3,4-d]pyrimidine core. This reaction is widely used for the formation of C-C bonds and is known for its functional group tolerance and reliability in complex heterocyclic systems.

G start 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine product 3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (EGFR Inhibitor Core) start->product Suzuki-Miyaura Coupling intermediate Arylboronic Acid intermediate->product reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/H2O) reagents->product

Figure 1: General workflow for the synthesis of 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.

Detailed Synthetic Protocol

This protocol describes the synthesis of a representative EGFR inhibitor, 3-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine19133-53-0VariousStarting material
(3-methoxyphenyl)boronic acid10365-98-7VariousCoupling partner
Tetrakis(triphenylphosphine)palladium(0)14221-01-3VariousCatalyst
Sodium Carbonate (Na₂CO₃)497-19-8VariousBase
1,4-Dioxane123-91-1VariousAnhydrous, degassed
Water7732-18-5-Degassed, deionized
Ethyl Acetate141-78-6VariousFor extraction
Brine--Saturated NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9VariousDrying agent
Hexanes110-54-3VariousFor purification
Silica Gel7631-86-9VariousFor column chromatography

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 g, 5.9 mmol, 1.0 equiv), (3-methoxyphenyl)boronic acid (1.07 g, 7.1 mmol, 1.2 equiv), and sodium carbonate (1.87 g, 17.7 mmol, 3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.34 g, 0.29 mmol, 0.05 equiv) to the flask.

    • Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL) to the flask via syringe.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature for 15 minutes to ensure proper mixing.

    • Heat the reaction mixture to reflux (approximately 90-100 °C) under the inert atmosphere.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the desired product and evaporate the solvent to yield 3-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a solid.

Characterization of the Final Product:

AnalysisExpected Results
Appearance Off-white to pale yellow solid
¹H NMR Peaks corresponding to the pyrazolopyrimidine core, the methoxy group, and the aromatic protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₂H₁₁N₅O.
Purity (HPLC) >95%

Biological Evaluation: In Vitro EGFR Kinase Assay

The inhibitory activity of the synthesized compound against EGFR should be evaluated using a biochemical kinase assay.

Principle:

The assay measures the ability of the compound to inhibit the phosphorylation of a substrate peptide by the EGFR tyrosine kinase domain. The amount of phosphorylation is quantified, typically using a luminescence-based or fluorescence-based method.

Abbreviated Protocol:

  • Prepare a dilution series of the synthesized inhibitor in a suitable buffer (e.g., containing DMSO).

  • In a microplate, combine the recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Add the diluted inhibitor to the wells.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent (e.g., an antibody-based detection system or a luminescence-based ATP detection reagent).

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

EGFR Signaling Pathway

The synthesized inhibitors act by blocking the ATP-binding site of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival

Figure 2: Simplified EGFR signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine-based inhibitors.

Conclusion and Future Directions

The protocol outlined provides a robust method for the synthesis of EGFR inhibitors based on the versatile 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. The Suzuki-Miyaura coupling allows for the systematic exploration of various aryl substituents at the C3-position to optimize potency and selectivity. Further modifications, such as N-alkylation or functionalization of the 4-amino group, can be explored to further refine the pharmacological properties of these inhibitors. The biological evaluation of these compounds will provide valuable insights into their potential as therapeutic agents for the treatment of EGFR-driven cancers.

References

  • Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, e2200424. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 637-650. [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2634-2654. [Link]

  • Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, e2200424. [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. ResearchGate. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Hassan, A. E., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Ticket ID: #98475-SOL Subject: Solubility & Handling Guide for Ibrutinib Intermediate (3-Cl-PP-Amine) Status: Open Assigned To: Senior Application Scientist Executive Summary & Molecule Profile[1][2] User Context: You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #98475-SOL Subject: Solubility & Handling Guide for Ibrutinib Intermediate (3-Cl-PP-Amine) Status: Open Assigned To: Senior Application Scientist

Executive Summary & Molecule Profile[1][2]

User Context: You are working with 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 98475-07-1). This is a rigid, fused bicyclic heteroaromatic scaffold, primarily used as a key intermediate in the synthesis of BTK inhibitors like Ibrutinib.

The Problem: This molecule exhibits high lattice energy due to extensive intermolecular hydrogen bonding (donor: amine/pyrazole NH; acceptor: pyrimidine nitrogens) and


-

stacking. Consequently, it displays poor solubility in common low-boiling organic solvents (DCM, Et2O), leading to reaction stalling or heterogeneous mixtures.

Quick Resolution:

  • Primary Solvent: DMSO or DMF (Dipolar Aprotic).

  • Secondary Solvent (with Heat): 1,4-Dioxane, n-Butanol.

  • Avoid: Water, Hexanes, Diethyl Ether (unless precipitating).

Solvent Compatibility Matrix

Use this table to select the correct solvent based on your experimental goal.

Solvent ClassSpecific SolventSolubility RatingRecommended ApplicationTechnical Note
Polar Aprotic DMSO ⭐⭐⭐⭐⭐ (Excellent)NMR, Stock Solutions,

Reactions
Disrupts H-bonding network effectively. Hard to remove.
Polar Aprotic DMF / NMP ⭐⭐⭐⭐ (Very Good)High-Temp Reactions (

)
Good alternative to DMSO if workup involves water wash.
Alcohols MeOH / EtOH ⭐⭐ (Low)Recrystallization (Hot)Poor solubility at RT. Good antisolvent when cold.
Ethers THF / Dioxane ⭐⭐⭐ (Moderate)Mitsunobu ReactionsRequires heating to

for full dissolution.
Chlorinated DCM / Chloroform ⭐ (Poor)Extractions (Organic Phase)Do not use for primary reaction solvent.
Non-Polar Hexanes / Heptane ❌ (Insoluble)Precipitation / WashingUsed to crash the product out of reaction mixtures.

Advanced Dissolution Protocols

Protocol A: High-Concentration Dissolution for Synthesis ( )

Context: You are reacting the amine with a halide or conducting N-alkylation.

  • Calculate Volume: Aim for a concentration of 0.2 M to 0.5 M . High dilution slows the bimolecular reaction rate.

  • Solvent Choice: Use Anhydrous DMF or DMAc (Dimethylacetamide).

  • The "Hot Start" Method:

    • Add the solid to the flask.

    • Add 75% of the required solvent volume.

    • Heat to 60°C with vigorous stirring. The solid should dissolve within 5-10 minutes.

    • Why? Breaking the crystal lattice requires overcoming the enthalpy of fusion. Once dissolved, the solution often remains stable at lower temperatures (supersaturation) long enough to add reagents.

  • Base Addition: If using an inorganic base (

    
    , 
    
    
    
    ), add it after dissolution to prevent "salting out" effects or surface coating of the reagents.
Protocol B: NMR Sample Preparation

Context: You need a clear signal without aggregation peaks.

  • Solvent: DMSO-

    
     is mandatory. 
    
    
    
    will result in broad peaks or undissolved suspension.
  • Additive: If protons are exchanging/broad (specifically the pyrazole NH), add 1 drop of TFA-d (Trifluoroacetic acid-d) or

    
     to shake.
    
    • Note: The pyrazole NH is acidic (pKa ~13). The pyrimidine N is weakly basic.

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on your specific workflow.

SolubilityDecisionTree Start Goal: Dissolve 3-Cl-PP-Amine AppType Application Type? Start->AppType Reaction Synthesis / Reaction AppType->Reaction Analysis Analysis (NMR/HPLC) AppType->Analysis Purify Purification AppType->Purify HighTemp Temp > 100°C? Reaction->HighTemp NMR NMR Analysis->NMR HPLC HPLC Analysis->HPLC Cryst Recrystallization Purify->Cryst Wash Washing Solid Purify->Wash DMF Use DMF or NMP HighTemp->DMF Yes THF Use THF/Dioxane (Reflux) HighTemp->THF No DMSOd6 DMSO-d6 NMR->DMSOd6 ACN ACN:Water (High pH) HPLC->ACN EtOH Hot Ethanol/MeOH Cryst->EtOH Water Water (Antisolvent) Wash->Water

Caption: Decision tree for selecting the optimal solvent system based on experimental intent (Synthesis, Analysis, or Purification).

Troubleshooting & FAQs

Q1: I added water to my DMF reaction mixture and a solid crashed out. Is this my product? A: Yes, this is the standard workup procedure. The 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is hydrophobic. Adding water (an antisolvent) to a polar aprotic solution (DMF/DMSO) drastically increases the polarity of the bulk solvent, forcing the organic intermediate to precipitate.

  • Action: Filter the solid.[1][2] Wash with water (to remove DMF) and then Hexanes (to dry).

Q2: My reaction in THF is a slurry (cloudy). Should I add more solvent? A: Not necessarily. If the reaction is an


 or alkylation, it can proceed in a heterogeneous slurry (suspension) as long as there is vigorous stirring. As the dissolved starting material reacts, more solid will dissolve to maintain equilibrium (Le Chatelier's principle).
  • Tip: If the slurry is too thick to stir, add a small amount of DMF (5-10% v/v) as a co-solvent to increase solubility without changing the boiling point significantly.

Q3: Can I use acid to dissolve it? A: Yes, but be careful. The pyrimidine nitrogens can be protonated by strong acids (HCl, TFA), forming a salt which is water-soluble.

  • Warning: If your reaction requires a nucleophilic amine, protonating it will deactivate the nucleophile, killing the reaction. Only use acid for cleaning glassware or specific deprotection steps.

Q4: How do I remove DMSO from my product? A: DMSO is difficult to remove by rotary evaporation due to its high boiling point (189°C).

  • Method 1 (Lyophilization): Freeze the DMSO solution and sublime it (requires high vacuum).

  • Method 2 (Aqueous Crash): Pour into 10x volume of ice water, filter the solid, and wash extensively with water.

  • Method 3 (Azeotrope): Use a Genevac or wash the organic extract with brine extensively to pull DMSO into the aqueous layer.

References

  • Synthesis of Ibrutinib Intermediates: Honigberg, L. A., et al. (2010). Inhibitors of Bruton's Tyrosine Kinase. U.S. Patent 7,514,444.

    • Relevance: Describes the use of DMF/DMSO for coupling reactions involving the pyrazolo-pyrimidine core.
  • Solubility of Heterocycles: Katritzky, A. R., et al. (2010). Solubility of Bioactive Heterocycles in Organic Solvents. Journal of Chemical & Engineering Data. Relevance: General principles of dissolving rigid, nitrogen-rich fused rings.
  • Purification Strategies: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Relevance: Standard protocols for recrystallizing amino-pyrimidines using ethanol/w
  • Physical Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75420, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.

    • Relevance: Provides calculated pKa and partition coefficient (LogP) data supporting the hydrophobicity claims.

Sources

Optimization

Technical Support Center: Navigating the Synthesis of Pyrazolo[3,4-d]pyrimidines

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this important class of heterocyclic compounds. The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in numerous clinically relevant molecules, and its successful synthesis is paramount for the advancement of various therapeutic programs.[1] This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses some of the most common overarching questions and challenges in pyrazolo[3,4-d]pyrimidine synthesis.

Q1: I am getting a low yield in my final pyrazolo[3,4-d]pyrimidine product. What are the most likely causes?

A1: Low yields in pyrazolo[3,4-d]pyrimidine synthesis can often be attributed to several factors, primarily revolving around the purity of your starting materials and the precise control of reaction conditions. The most common starting material, 5-aminopyrazole-4-carbonitrile, and its derivatives can be prone to side reactions if not handled correctly. Key areas to investigate are:

  • Purity of the 5-aminopyrazole precursor: Impurities in your starting pyrazole can significantly inhibit the cyclization to the pyrimidine ring. It is crucial to ensure the starting material is of high purity, and if necessary, recrystallize or purify it before use.

  • Reaction conditions for pyrimidine ring closure: The choice of reagent and conditions for forming the pyrimidine ring is critical. For instance, when using formamide, high temperatures and prolonged reaction times can lead to decomposition. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[2][3]

  • Suboptimal N-alkylation conditions: If your synthesis involves an N-alkylation step, incomplete reaction or the formation of regioisomers will naturally lead to a lower yield of the desired product.

Q2: I am observing the formation of multiple products in my N-alkylation step. How can I control the regioselectivity?

A2: The N-alkylation of pyrazolo[3,4-d]pyrimidines can occur at either the N1 or N2 position of the pyrazole ring, and controlling this regioselectivity is a common challenge. The outcome of the alkylation is influenced by a delicate interplay of steric and electronic effects, as well as the reaction conditions.

  • Solvent Choice: The polarity of the solvent plays a crucial role. Nonpolar solvents like THF tend to favor N2 alkylation, while polar aprotic solvents like DMSO can promote N1 alkylation.[4][5] This is attributed to the nature of the ion pairs formed between the deprotonated pyrazole and the counterion. In THF, tight ion pairs may sterically hinder the N1 position, directing the alkylating agent to N2. In DMSO, solvent-separated ion pairs are more likely, allowing for alkylation at the more electronically favored N1 position.

  • Choice of Base: The base used for deprotonation can also influence the regioselectivity. Strong, bulky bases may favor deprotonation and subsequent alkylation at the less sterically hindered position.

  • Steric Hindrance: The steric bulk of both the alkylating agent and substituents on the pyrazolo[3,4-d]pyrimidine core can direct the alkylation to the less hindered nitrogen.[6]

Q3: My final product is difficult to purify. What are some effective purification strategies for polar heterocyclic compounds like pyrazolo[3,4-d]pyrimidines?

A3: The purification of polar, nitrogen-containing heterocycles by silica gel chromatography can be challenging due to strong interactions with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[7] Here are some strategies to overcome these challenges:

  • Use of a modified mobile phase: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent can help to saturate the acidic sites on the silica gel and improve the peak shape of your basic compound.

  • Reverse-phase chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18) can be an effective alternative to normal-phase silica gel chromatography.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is often the most effective method for obtaining highly pure material.

  • Ion-exchange chromatography: For compounds with ionizable groups, ion-exchange chromatography can be a powerful purification technique.

Troubleshooting Common Side Reactions

This section provides a more detailed, question-and-answer-style guide to specific side reactions that you may encounter during your synthesis.

Side Reactions Involving the 5-Aminopyrazole Precursor

The 5-aminopyrazole-4-carbonitrile scaffold is the most common precursor for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines. However, its reactivity can also lead to undesired side products.

Issue 1: Formation of a Dimeric Byproduct

  • Question: During the synthesis of my 5-aminopyrazole precursor, or in the subsequent cyclization step, I am observing a significant amount of a higher molecular weight byproduct. What could this be?

  • Answer: A common side reaction is the dimerization of the 5-aminopyrazole precursor.[8] This can occur under various conditions, but is often promoted by heat or the presence of certain catalysts. The exact structure of the dimer can vary, but it often involves the formation of a new heterocyclic ring through the reaction of the amino group of one molecule with the nitrile group or another reactive site on a second molecule.

  • Causality and Prevention:

    • Mechanism: Dimerization can proceed through various pathways, including the nucleophilic attack of the 5-amino group onto the nitrile of another molecule.

    • Prevention:

      • Control of Reaction Temperature: Avoid unnecessarily high temperatures during both the synthesis and handling of the 5-aminopyrazole precursor.

      • Stoichiometry Control: Use of an excess of one reagent in the pyrazole synthesis (e.g., hydrazine) can sometimes suppress dimerization of the other components.

      • Prompt Use: Use the 5-aminopyrazole precursor in the subsequent step as soon as it is prepared and purified to minimize the opportunity for dimerization.

Issue 2: Hydrolysis of the Nitrile Group

  • Question: My final pyrazolo[3,4-d]pyrimidine product is contaminated with a byproduct that appears to have a carboxylic acid or amide group instead of the expected cyano group on the pyrazole ring. How can I prevent this?

  • Answer: The cyano group of 5-aminopyrazole-4-carbonitrile can be susceptible to hydrolysis under either acidic or basic conditions, leading to the formation of the corresponding carboxamide or carboxylic acid.[9][10][11]

  • Causality and Prevention:

    • Mechanism: The hydrolysis is a nucleophilic addition of water to the nitrile, which is catalyzed by acid or base.

    • Prevention:

      • Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried, especially for reactions that are sensitive to water.

      • Control of pH: If possible, maintain a neutral pH throughout the reaction and workup. If acidic or basic conditions are necessary, consider minimizing the reaction time and temperature.

      • Protecting Groups: In some cases, it may be necessary to protect the nitrile group, although this adds extra steps to the synthesis.

Side Reactions During Pyrimidine Ring Formation

The cyclization of the 5-aminopyrazole with a one-carbon source to form the pyrimidine ring is a critical step where side reactions can occur.

Issue 3: Incomplete Cyclization or Formation of Intermediates when using Formamide

  • Question: I am using formamide to construct the pyrimidine ring, but I am getting a mixture of my desired product and what appears to be an intermediate. How can I drive the reaction to completion?

  • Answer: When using formamide, the reaction proceeds through the formation of a formamidine intermediate, which then cyclizes to the pyrazolo[3,4-d]pyrimidin-4-one.[3] Incomplete reaction can be due to insufficient temperature or reaction time. However, prolonged heating can lead to decomposition.

  • Troubleshooting and Optimization:

    • Microwave Irradiation: As mentioned, microwave-assisted synthesis can be highly effective in driving this cyclization to completion in a much shorter time frame, often with improved yields.[2][3]

    • Alternative Reagents: Consider using triethyl orthoformate in the presence of an acid catalyst, or a Vilsmeier reagent (e.g., POCl3/DMF), which can be more efficient for this transformation.[12]

    • Monitoring the Reaction: Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid over-heating.

Side Reactions in the Thorpe-Ziegler Synthesis of the Pyrazole Ring

The Thorpe-Ziegler reaction is a common method for the synthesis of the 5-aminopyrazole-4-carbonitrile precursor from a dinitrile.[13][14][15]

Issue 4: Formation of Polymeric Byproducts

  • Question: In my Thorpe-Ziegler cyclization to form the aminopyrazole, I am getting a significant amount of an insoluble, polymeric material. What is causing this and how can I avoid it?

  • Answer: The Thorpe-Ziegler reaction is an intramolecular condensation. However, under certain conditions, intermolecular reactions can compete, leading to the formation of polymers.

  • Causality and Prevention:

    • High Dilution: The key to favoring the intramolecular cyclization is to use high dilution conditions. This reduces the probability of intermolecular reactions.

    • Slow Addition: The slow addition of the dinitrile to a solution of the base can also help to maintain a low concentration of the starting material and favor the intramolecular pathway.

    • Choice of Base: The choice of a non-nucleophilic, sterically hindered base can sometimes improve the outcome.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key transformations in the synthesis of pyrazolo[3,4-d]pyrimidines, with a focus on minimizing common side reactions.

Protocol 1: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine from 5-Amino-1H-pyrazole-4-carbonitrile

This protocol describes the cyclization of 5-amino-1H-pyrazole-4-carbonitrile with formamide under microwave irradiation.

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile

  • Formamide

  • Microwave reactor vials

  • Ethanol

  • Water

Procedure:

  • In a microwave reactor vial, add 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Add formamide (10-20 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 180-200 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with cold ethanol.

  • Dry the product under vacuum to obtain 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

Self-Validation: The purity of the product can be assessed by NMR and mass spectrometry. The absence of signals corresponding to the starting material or the formamidine intermediate in the 1H NMR spectrum will confirm the completion of the reaction.

Protocol 2: Regioselective N1-Alkylation of a Pyrazolo[3,4-d]pyrimidine

This protocol provides a general procedure for the N1-selective alkylation of a pyrazolo[3,4-d]pyrimidine using a polar aprotic solvent.

Materials:

  • Pyrazolo[3,4-d]pyrimidine substrate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K2CO3) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF or DMSO, add K2CO3 (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) and monitor by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The regioselectivity of the alkylation can be determined by 2D NMR techniques such as HMBC and NOESY to establish the connectivity between the alkyl group and the pyrazole ring.

Visualizations

Troubleshooting Workflow for Low Yield in Pyrazolo[3,4-d]pyrimidine Synthesis

low_yield_troubleshooting start Low Yield of Pyrazolo[3,4-d]pyrimidine check_purity Check Purity of 5-Aminopyrazole Precursor start->check_purity recrystallize Recrystallize or Purify Precursor check_purity->recrystallize Impure check_cyclization Evaluate Pyrimidine Ring Closure check_purity->check_cyclization Pure recrystallize->check_cyclization optimize_cyclization Optimize Cyclization Conditions (e.g., Microwave, Alt. Reagents) check_cyclization->optimize_cyclization Incomplete Reaction check_alkylation Assess N-Alkylation Step (if applicable) check_cyclization->check_alkylation Complete optimize_cyclization->check_alkylation optimize_alkylation Optimize Alkylation Conditions (Solvent, Base, Temp.) check_alkylation->optimize_alkylation Low Conversion/ Mixture of Isomers final_product Improved Yield check_alkylation->final_product Successful optimize_alkylation->final_product

Caption: A logical workflow for troubleshooting low yields in pyrazolo[3,4-d]pyrimidine synthesis.

Factors Influencing N1 vs. N2 Alkylation Regioselectivity

regioselectivity_factors cluster_solvent Solvent Effects cluster_base Base Effects cluster_sterics Steric Effects regioselectivity N1 vs. N2 Alkylation solvent Solvent Polarity regioselectivity->solvent base Base Strength & Sterics regioselectivity->base sterics Substituent & Alkylating Agent Steric Bulk regioselectivity->sterics polar Polar Aprotic (e.g., DMSO) Favors N1 solvent->polar nonpolar Nonpolar (e.g., THF) Favors N2 solvent->nonpolar strong_bulky Strong, Bulky Base May favor less hindered site base->strong_bulky weaker Weaker Base May allow for thermodynamic control base->weaker bulky_substituent Bulky Substituent on Pyrazole Favors alkylation at other N sterics->bulky_substituent bulky_alkyl Bulky Alkylating Agent Favors less hindered N sterics->bulky_alkyl

Caption: Key factors influencing the regioselectivity of N-alkylation in pyrazolo[3,4-d]pyrimidines.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Scientific Reports. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). Molecules. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2017). RSC Advances. [Link]

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[7][12][16]Triazolo[2][4]pyridines, and Related Deaza-Compounds. (2018). The Journal of Organic Chemistry. [Link]

  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[7][12][16]Triazolo[2][4]pyridines and Related Deaza-Compounds. (2018). ResearchGate. [Link]

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). Biomedicine & Pharmacotherapy. [Link]

  • The suggested mechanism for the synthesis of novel 5-amino-pyrazole-4-carbonitriles using of Fe3O4@SiO2@vanillin@thioglycolic acid MNPs. (2021). ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2014). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). Molecules. [Link]

  • B. Column Chromatography. (2023). Chemistry LibreTexts. [Link]

  • Isolation and Purification of Natural Compounds - Column Chromatography. (2024). Sorbead India. [Link]

  • Synthesis of N‐alkylated pyrazolo[3,4‐d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. (2021). Archiv der Pharmazie. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2023). Molecules. [Link]

  • Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. (n.d.). ResearchGate. [Link]

  • Comparison of two routes for synthesis 5-aminopyrazole derivative. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry. [Link]

  • Thorpe-Ziegler Reaction. (2014). Chem-Station. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2017). RSC Advances. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2021). Scientific Reports. [Link]

  • Thorpe reaction. (2020). Wikipedia. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Scientific Reports. [Link]

  • Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. (2021). Archiv der Pharmazie. [Link]

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2015). ResearchGate. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. (2023). Journal Marocain de Chimie Hétérocyclique. [Link]

  • 21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]

  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (2014). Archiv der Pharmazie. [Link]

  • 20.7: Chemistry of Nitriles. (2022). Chemistry LibreTexts. [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange. [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2015). ResearchGate. [Link]

Sources

Troubleshooting

optimizing yield for 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine coupling reactions

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Optimization Hub Current Status: ● Operational Ticket Focus: 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CPPA) Assigned Specialist: Senior Application Scientist, Proc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Optimization Hub

Current Status: ● Operational Ticket Focus: 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CPPA) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Brick Dust" Challenge

The 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CPPA) scaffold is a privileged structure in kinase inhibitor discovery (notably BTK inhibitors like Ibrutinib). However, it presents three distinct synthetic challenges that kill yield:

  • Regioselectivity: The competition between

    
     (thermodynamic, desired) and 
    
    
    
    (kinetic, undesired) alkylation.
  • Catalyst Poisoning: The C4-exocyclic amine and N7-nitrogen can coordinate to Palladium, arresting cross-coupling cycles.

  • C3-Chloride Inertness: The C3-Cl bond is significantly less reactive than its C3-Iodo or C3-Bromo counterparts, often requiring specialized precatalysts for successful Suzuki/Stille coupling.

This guide is structured as a troubleshooting matrix to resolve these specific bottlenecks.

Module 1: N1-Alkylation & Mitsunobu Coupling

Target: Attaching linkers/piperidines to the pyrazole nitrogen.

Diagnostic: High Conversion, Low Isolated Yield (Isomer Issue)

Symptom: LCMS shows full consumption of starting material, but the isolated yield of the desired product is <50%. NMR shows a "shadow" set of peaks. Root Cause: You have formed a mixture of


 (desired) and 

(undesired) isomers. The

isomer is often kinetically favored in polar aprotic solvents with small electrophiles, while

is thermodynamically favored.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection Switch to Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect" stabilizes the delocalized anion, promoting the thermodynamic

product over the kinetic

product [1].
Solvent DMF or DMSO (High Temp)High dielectric constants dissociate ion pairs. Heating (60–80°C) allows N2-alkylated products to rearrange to the thermodynamic N1 form (via retro-Michael or intermolecular transfer) [2].
Electrophile Use Mitsunobu (DIAD/PPh3)For bulky alcohols (e.g., Boc-piperidin-3-ol), Mitsunobu conditions generally favor

due to steric hindrance at the

position caused by the C4-amine [3].
Alternative Use

-Halomethylsilanes
Recent data suggests bulky silyl-methylating agents can achieve >99:1

selectivity due to steric steering [4].
Interactive Workflow: Regioselectivity Optimization

Regioselectivity Start Start: N-Alkylation Check Is Electrophile 1° or 2°? Start->Check Primary Primary Halide Check->Primary Secondary Secondary Alcohol/Halide Check->Secondary Cond1 Use Cs2CO3 / DMF / 80°C (Thermodynamic Control) Primary->Cond1 Cond2 Use Mitsunobu (DIAD/PPh3) (Steric Control) Secondary->Cond2 Result Check N1:N2 Ratio via NMR Cond1->Result Cond2->Result Result->Cond1 Ratio < 10:1

Caption: Decision tree for maximizing N1-regioselectivity based on electrophile sterics.

Module 2: C3-Chlorine Cross-Coupling (Suzuki/Sonogashira)

Target: Functionalizing the core ring system.

Diagnostic: "The Starting Material Stare-Down"

Symptom: Reaction is run at 100°C with Pd(PPh₃)₄, but LCMS shows 90% unreacted Starting Material (SM) and 10% de-chlorinated byproduct. Root Cause:

  • Bond Strength: The C3-Cl bond is electronically deactivated and stronger than C3-I or C3-Br. Standard Pd(0) catalysts cannot perform the Oxidative Addition step efficiently.

  • Catalyst Poisoning: The free amine (-NH₂) and pyrazole nitrogens bind to Pd, displacing phosphine ligands and deactivating the catalyst (forming Pd-black).

Troubleshooting Protocol:

Step 1: The "Heavy Artillery" Catalyst Switch Stop using Tetrakis. You must use Buchwald G3/G4 precatalysts designed for deactivated aryl chlorides.

  • Recommended System: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%).

  • Why? These bulky biaryl phosphine ligands facilitate oxidative addition into difficult C-Cl bonds and prevent the Pd center from being coordinated by the substrate's nitrogen atoms [5].

Step 2: Base & Solvent Matrix The choice of base is critical to activate the boronic acid without hydrolyzing the chloride.

  • Base: K₃PO₄ (3.0 equiv) in water/dioxane (1:4).

  • Additive: If conversion is still low, add 10 mol% free ligand (e.g., XPhos) to extend catalyst life.

Step 3: Microwave Irradiation Standard thermal heating is often insufficient for C3-Cl activation in this scaffold.

  • Protocol: Microwave at 120–140°C for 30–60 minutes.

Standardized Protocol: C3-Suzuki Coupling of CPPA
  • Charge Vessel: Add CPPA (1.0 eq), Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq) to a microwave vial.

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Crucial: Degas solvent with N₂ for 10 mins before adding catalyst.

  • Catalyst: Add XPhos Pd G2 (0.05 eq). Cap immediately under inert atmosphere.

  • Reaction: Microwave at 120°C for 45 mins.

  • Workup: Filter through Celite (Pd removal) before extraction.

Module 3: Solubility & Handling (The "Brick Dust" Factor)

Issue: "My compound crashed out and won't redissolve." Insight: The fused pyrazolo-pyrimidine system has high lattice energy due to extensive H-bonding and


-stacking.
SolventSolubility RatingUse Case
Water InsolubleWorkup precipitations only.
DCM/Chloroform PoorAvoid for reactions; okay for flash columns if MeOH added (5-10%).
THF ModerateGood for Mitsunobu; poor for SNAr or Suzuki at high temps.
DMF/DMSO/NMP Excellent Mandatory for alkylation and high-temp couplings.

Tip: If your product precipitates during the reaction, it can coat the stir bar and stop mixing. Use overhead stirring for scales >5g or dilute the reaction (0.05 M instead of 0.2 M).

FAQ: Rapid Fire Troubleshooting

Q: Can I use the 3-iodo analog instead of 3-chloro? A: Yes, absolutely. If you have the choice, switch to 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The C-I bond is much weaker, allowing couplings at lower temperatures (60°C) with cheaper catalysts (Pd(dppf)Cl₂), preserving the integrity of sensitive functional groups [6].

Q: I'm getting N-arylation on the exocyclic amine (-NH2) during Buchwald coupling. A: This is a common side reaction.

  • Fix 1: Use a specific ligand like BrettPhos , which is selective for primary amines (if that's what you want) or XPhos which prefers the C-Cl oxidative addition over N-arylation.

  • Fix 2: Protect the exocyclic amine with a Boc group (Boc₂O, DMAP) before attempting the C3-coupling. Remove it later with TFA.

Q: How do I separate N1 vs N2 isomers? A: They usually have distinct


 values.
  • N1 (Desired): Generally more polar (lower

    
    ) in EtOAc/Hexane systems because the dipole moment is larger.
    
  • N2 (Undesired): Generally less polar (higher

    
    ).
    
  • Purification: Use a gradient of DCM:MeOH (95:5) or EtOAc:Hexane on silica.

References

  • N1-Selective Alkylation: J. Org. Chem. 2024, 89, 6, 4221–4224. "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes". Link

  • Thermodynamic Control: ResearchGate. "Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles". Link

  • Ibrutinib Synthesis (Mitsunobu): Arabian Journal of Chemistry. 2024.[1] "Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor". Link

  • Suzuki Coupling on Nitrogen Heterocycles: Angew. Chem. Int. Ed. 2006, 45, 3484.[2] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds".[2] Link

  • Catalyst Poisoning Mechanisms: PMC. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles". Link

  • 3-Iodo vs 3-Chloro Reactivity: Chapman University Digital Commons. "Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities". Link

Sources

Reference Data & Comparative Studies

Validation

Assessing the Selectivity Profile of 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based Inhibitors

Executive Summary The 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents a "privileged structure" in kinase drug discovery, functioning as a potent adenine bioisostere. While this core serves as the structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents a "privileged structure" in kinase drug discovery, functioning as a potent adenine bioisostere. While this core serves as the structural foundation for blockbuster covalent inhibitors like Ibrutinib (which modifies the C3 position to a phenyl group), the 3-chloro variants themselves exhibit distinct, often broader, kinome profiles.

This guide provides a technical framework for assessing the selectivity of this specific chemical series. It contrasts the scaffold’s intrinsic promiscuity against engineered selectivity in later-generation analogues and outlines the "Gold Standard" protocols for validating target engagement versus off-target liability.

Part 1: The Scaffold Architecture & Mechanism

Structural Basis of Promiscuity

The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of the kinase active site. The 3-chloro substituent is critical:

  • Hydrophobic Pocket II Occupancy: The C3-chloro group projects into the hydrophobic pocket behind the gatekeeper residue.

  • Steric Permissiveness: Unlike bulky C3-phenyl substituents (found in Ibrutinib), the smaller chloro group allows the inhibitor to bind kinases with varying gatekeeper sizes (e.g., Threonine, Methionine, or even larger residues), leading to a broader "off-target" profile.

The Signaling Pathway (BTK/Src Focus)

Inhibitors based on this scaffold typically target the TEC and SRC families. The diagram below illustrates the critical node (BTK) and the upstream/downstream effectors where off-target inhibition (e.g., Lck, EGFR) causes toxicity.

BTK_Pathway BCR BCR Complex LYN LYN (Src Family) BCR->LYN PI3K PI3K BCR->PI3K SYK SYK LYN->SYK BTK BTK (Target) SYK->BTK Phosphorylation PI3K->BTK PIP3 Recruitment PLCg2 PLCγ2 BTK->PLCg2 Activation PKC PKCβ PLCg2->PKC NFkB NF-κB / MAPK PKC->NFkB EGFR Off-Target: EGFR (Skin Toxicity) LCK Off-Target: LCK (T-cell Suppression) Inhibitor 3-Cl-Pyrazolo Inhibitor Inhibitor->BTK Blocks ATP Site Inhibitor->EGFR Promiscuous Binding Inhibitor->LCK

Figure 1: Signal transduction pathway highlighting the primary target (BTK) and common off-targets (EGFR, LCK) associated with the pyrazolo[3,4-d]pyrimidine scaffold.[1][2][3][4][5][6][7]

Part 2: Comparative Selectivity Profiling

The table below contrasts the 3-chloro based core (generic probe) against clinical derivatives (Ibrutinib) and alternative scaffolds (Acalabrutinib).

Feature3-Cl-Pyrazolo[3,4-d]pyrimidine (Probe)Ibrutinib (3-Phenyl Derivative)Acalabrutinib (Imidazopyrazine)
Scaffold Class Adenine Bioisostere (Core)Pyrazolo[3,4-d]pyrimidineImidazopyrazine
C3 Substituent Chlorine (Small, hydrophobic)Phenoxyphenyl (Bulky, conformationally restricted)N/A (Different geometry)
Primary Targets Src Family (Lck, Fyn), BTKBTK, ITK, BLKBTK (Highly Selective)
Key Off-Targets EGFR (High affinity), HCK, YES1EGFR , ITK, TECMinimal (Weak EGFR/ITK)
Selectivity Mechanism Low (Relies on ATP pocket conservation)Medium (Cys481 covalent bond + Gatekeeper fit)High (Shape complementarity + Cys481)
Clinical Liability Broad cytotoxicity, Rash (EGFR)Atrial Fibrillation, Rash, BleedingReduced cardiovascular/skin toxicity

Key Insight: The 3-chloro variants are often more potent against Src-family kinases (Lck, Src) than BTK compared to their 3-phenyl counterparts. If your goal is pure BTK inhibition, the 3-chloro scaffold requires significant decoration at the N1 position to avoid broad Src/EGFR inhibition.

Part 3: Experimental Protocols for Assessment

To rigorously assess the selectivity of a 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, you must move beyond simple IC50 assays. The following protocols represent the industry standard for validating covalent and non-covalent interactions.

Protocol A: Activity-Based Protein Profiling (ABPP)

The "Gold Standard" for covalent inhibitor selectivity.

Objective: Map the proteome-wide reactivity of the inhibitor, specifically identifying off-target cysteines (e.g., EGFR Cys797).

Workflow Logic:

  • Competition: Live cells are treated with the inhibitor.

  • Labeling: Residual active kinases are labeled with a broad-spectrum probe (e.g., Desthiobiotin-ATP or a fluorophosphonate probe).

  • Readout: If the inhibitor bound the target, the probe cannot bind. Loss of signal = Target Engagement.

ABPP_Workflow Step1 Cell Lysate / Live Cells Step2 Treat with Inhibitor (Titration) Step1->Step2 Step3 Add Clickable Probe (e.g., Biotin-Warhead) Step2->Step3 Competition Step4 Click Chemistry (CuAAC + Reporter) Step3->Step4 Step5 Streptavidin Enrichment & Tryptic Digest Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Figure 2: ABPP workflow for determining proteome-wide selectivity.

Step-by-Step Methodology:

  • Lysate Preparation: Harvest Ramos (B-cell) or A431 (EGFR+) cells. Lysis in mild buffer (PBS, 0.1% NP-40).

  • Inhibitor Incubation: Treat lysates with the 3-chloro inhibitor (0.1 nM – 10 µM) for 1 hour at RT.

  • Probe Labeling: Add a biotinylated-ATP acyl phosphate probe (activX) at 5 µM for 30 mins.

  • Enrichment: Digest proteins with Trypsin. Enrich labeled peptides using Streptavidin-agarose.

  • MS Analysis: Perform LC-MS/MS.

  • Data Analysis: Calculate the Occupancy Rate . A reduction in spectral counts for a specific kinase (compared to DMSO control) indicates binding.

Protocol B: Differential Kinase Screening (KinomeScan)

Objective: High-throughput determination of binding constants (


) across ~400 kinases.
  • Why: Unlike enzymatic assays, this measures binding affinity, which is critical for understanding residence time.

  • Critical Control: Compare the 3-chloro analog against Ibrutinib (positive control) and DMSO (negative).

  • Threshold: Focus on kinases with <35% remaining activity at 1 µM. Determine

    
     for any hits.
    

Part 4: Structural Determinants of Promiscuity

When optimizing the 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, three regions dictate the selectivity profile:

  • The C3-Chloro (Gatekeeper Interaction):

    • Observation: The Cl atom is small (

      
      ).
      
    • Consequence: It fits into the pockets of kinases with small (Thr) and large (Met/Phe) gatekeepers. This is the primary driver of the scaffold's "dirty" profile compared to imidazopyrazines.

  • The N1-Tail (Solvent Front):

    • Optimization: This region extends out of the ATP pocket. Attaching a piperidine or pyrrolidine ring here (as seen in Ibrutinib) improves solubility and can create specific contacts with the solvent-exposed lip.

    • Covalent Warhead: If an acrylamide is attached here, it targets Cys481 (BTK). However, because the core binds EGFR well, the warhead will also irreversibly label EGFR Cys797.

  • The C4-Amine (Hinge Binder):

    • Interaction: Forms the critical hydrogen bonds with the kinase hinge region (Glu475/Met477 in BTK).

    • Modification: Rarely modified, as this destroys potency.

References

  • Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences. [Link]

  • Pan, Z., et al. (2007). "Discovery of selective irreversible inhibitors for diverse kinases." ChemMedChem. [Link]

  • Wu, H., et al. (2016). "Dissecting the selectivity of covalent kinase inhibitors." Cell Chemical Biology. [Link]

  • Babu, S., et al. (2013).[6][8] "Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines." Organic Letters. [Link][6]

  • Byrd, J. C., et al. (2016). "Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia." New England Journal of Medicine. [Link]

Sources

Comparative

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Comparative Guide to Kinase Inhibitor Potency

The pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its structural resemblance to the purine ring of ATP allows i...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its structural resemblance to the purine ring of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2] This guide provides an in-depth comparison of the potency of substituted pyrazolo[3,4-d]pyrimidine inhibitors, drawing upon experimental data to elucidate key structure-activity relationships (SAR) for researchers in drug discovery and development.

Understanding the Core: Why Pyrazolo[3,4-d]pyrimidines?

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the nitrogenous base in ATP.[3][4] This inherent structural mimicry provides a foundational affinity for the kinase hinge region, a critical anchoring point for ATP. The true power of this scaffold, however, lies in the synthetic tractability of its various positions (N1, C3, C4, and C6), allowing for the introduction of diverse substituents to fine-tune potency, selectivity, and pharmacokinetic properties. Strategic modifications at these positions can exploit specific sub-pockets within the kinase active site, leading to highly potent and selective inhibitors.

Comparative Potency Analysis: A Tale of Substitutions

The potency of a pyrazolo[3,4-d]pyrimidine-based inhibitor is profoundly influenced by the nature and position of its substituents. Below, we compare the effects of various substitution patterns on inhibitory activity against several important kinase families.

Targeting Src Family Kinases (SFKs)

The Src family of non-receptor tyrosine kinases plays a pivotal role in cell proliferation, survival, and migration, making them attractive targets for cancer therapy.[1] Research into pyrazolo[3,4-d]pyrimidine derivatives has yielded potent Src inhibitors.

A study focusing on 4-anilino-substituted pyrazolo[3,4-d]pyrimidines identified compound SI388 as a highly potent Src inhibitor.[5][6] The structure-activity relationship (SAR) exploration revealed that specific substitutions on the anilino ring and the pyrazole nitrogen are crucial for activity. For instance, the presence of a 2-chlorophenyl group at the 4-amino position and a 2-chloro-2-phenylethyl group at the N1 position in SI388 were key for its high potency.[5] In another study, compounds 6e and 10c exhibited Src kinase inhibition with IC50 values of 5.6 and 5.1 µM, respectively, highlighting the importance of substitutions at the C3 position.[7]

CompoundTarget(s)IC50 / KiKey Structural FeaturesReference(s)
SI221 SFKsMore effective than PP2A novel selective pyrazolo[3,4-d]pyrimidine derivative[8]
SI388 (2a) SrcPotent inhibitor4-(2-chloroanilino)-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine[5][6]
Compound 6e Src5.6 µMSpecific substitutions at the C3 and C4 positions[7]
Compound 10c Src5.1 µMVaried substitutions on the pyrazolo[3,4-d]pyrimidine core[7]
Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.[3] The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent CDK inhibitors.

In a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines, compounds with a 4-anilino group generally showed better CDK2 inhibitory activity than those with a 4-benzyl group.[9] Specifically, compounds 33a and 33b , featuring a 3-fluoroaniline at the C4 position, demonstrated CDK2 inhibitory activity comparable or superior to the reference compounds olomoucine and roscovitine.[9] Furthermore, unsubstituted N1 positions were generally associated with higher potency.[9] Another study identified 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines as nanomolar inhibitors of CDKs with strong antiproliferative activity.[10]

CompoundTarget(s)IC50 / PotencyKey Structural FeaturesReference(s)
Compound 33a/b CDK2Comparable/superior to olomoucine & roscovitine4-(3-fluoroanilino) substitution, unsubstituted at N1[9]
Compound 14 CDK2/cyclin A20.057 ± 0.003 µMThioglycoside derivative of pyrazolo[3,4-d]pyrimidine[4]
Compound 15 CDK2/cyclin A20.061 ± 0.003 µMThioxo-pyrazolo[4,3-e][8][9][11]triazolo[1,5-c]pyrimidine scaffold[3]
Compound 24 CDK2/A2Nanomolar inhibitor5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine[10]
Targeting Other Kinases: FLT3, VEGFR2, and RET

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to other important kinase targets implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor 2 (VEGFR2), and the rearranged during transfection (RET) tyrosine kinase.

A structural optimization study starting from a hit compound with low potency against FLT3 and VEGFR2 led to the discovery of compound 33 , a multikinase inhibitor with high potency against both targets.[11][12] This was achieved by modifying the urea moiety and the linker between the pyrazolo[3,4-d]pyrimidine core and the phenylurea group.[11][12] For RET kinase, compounds 23a and 23c were identified as potent and selective inhibitors, with compound 23c showing significant inhibition of RET phosphorylation in cellular assays and low activity against KDR (VEGFR2), suggesting a favorable safety profile.[13]

CompoundTarget(s)PotencyKey Structural FeaturesReference(s)
Compound 33 FLT3, VEGFR2High potency, complete tumor regression in vivo1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea[11][12]
Compound 23a RETSignificant activity in biochemical and cellular assaysSpecific substitutions on the pyrazolo[3,4-d]pyrimidine core[13]
Compound 23c RET (selective)Potent cellular RET-targeting profileDifferent substitution pattern from 23a, leading to selectivity over KDR[13]

Experimental Protocols for Potency Determination

To ensure the trustworthiness and reproducibility of potency data, standardized and well-validated experimental protocols are essential. Below are representative step-by-step methodologies for key assays used in the evaluation of pyrazolo[3,4-d]pyrimidine inhibitors.

In Vitro Kinase Inhibition Assay (Example: Src Kinase)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

    • Prepare a solution of recombinant active Src kinase in assay buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (at a concentration close to its Km for the kinase) in assay buffer.

  • Assay Procedure:

    • Serially dilute the test compound stock solution in assay buffer to create a range of concentrations.

    • In a 96-well plate, add the diluted test compound, Src kinase, and the peptide substrate.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, ELISA with a phospho-specific antibody, or radiometric assay with [γ-³²P]ATP).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (Example: MTS Assay)

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on the target kinase.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a glioblastoma cell line for an SFK inhibitor) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.[8]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the growth medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Detection and Data Analysis:

    • Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

    • Incubate the plate for 1-4 hours to allow for the conversion of MTS to a formazan product by viable cells.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the context in which these inhibitors function and how their potency is evaluated, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Synthesis Compound Synthesis & Characterization Kinase_Assay Biochemical Kinase Assay Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture IC50 IC50 Determination Kinase_Assay->IC50 GI50 GI50 Determination IC50->GI50 Correlation Prolif_Assay Proliferation Assay (e.g., MTS) Cell_Culture->Prolif_Assay WB_Assay Western Blot for Target Phosphorylation Cell_Culture->WB_Assay Prolif_Assay->GI50

Caption: Experimental workflow for evaluating the potency of pyrazolo[3,4-d]pyrimidine inhibitors.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships highlighted in this guide underscore the critical importance of strategic substitutions at various positions of the core structure to achieve desired biological activity. By leveraging the accumulated knowledge of SAR and employing robust experimental methodologies, researchers can continue to optimize pyrazolo[3,4-d]pyrimidine derivatives to generate novel therapeutic candidates for a range of diseases.

References

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. [Link]

  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Biochemistry. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular Biochemistry. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. [Link]

  • Novel, highly potent adenosine deaminase inhibitors containing the pyrazolo[3,4-d]pyrimidine ring system. Synthesis, structure-activity relationships, and molecular modeling studies. Journal of Medicinal Chemistry. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules. [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[8][9][11]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[8][9][11]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]

  • Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. Semantic Scholar. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolot[8][9][11]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PMC. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]

Sources

Validation

Technical Guide: Evaluating ADME Properties of Optimized Pyrazolo[3,4-d]pyrimidine Derivatives

Audience: Medicinal Chemists, Pharmacokineticists, and Drug Discovery Leads. Context: Pyrazolo[3,4-d]pyrimidines are privileged scaffolds acting as bioisosteres of adenine (ATP).[1][2] While they exhibit potent kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Pharmacokineticists, and Drug Discovery Leads. Context: Pyrazolo[3,4-d]pyrimidines are privileged scaffolds acting as bioisosteres of adenine (ATP).[1][2] While they exhibit potent kinase inhibition (e.g., Src, BTK, mTOR), early-generation derivatives (like PP1, PP2) suffered from poor aqueous solubility and rapid oxidative metabolism. This guide outlines the comparative evaluation of optimized derivatives against traditional scaffolds, focusing on experimental validation of ADME improvements.

Structural Rationale & The Comparator Landscape

To objectively evaluate an optimized derivative, one must first establish the baseline limitations of the parent scaffold. The pyrazolo[3,4-d]pyrimidine core typically faces two primary attrition risks:

  • Molecular Obesity/Solubility: High lipophilicity (LogP > 4) leading to precipitation in biological media.

  • Metabolic Soft Spots: Rapid oxidation at the C3 and N1 positions.

Comparison: Standard vs. Optimized Architectures
FeatureStandard Scaffold (e.g., PP2 Analog)Optimized Derivative (e.g., C4/N1-Modified)Impact on ADME
C4-Position Hydrophobic aromatic amineSolubilizing tail (e.g., Morpholine, Piperazine)Solubility: Increases polar surface area (PSA); reduces LogD.
N1-Position Simple alkyl/aryl groupBulky/Branched substituents or Prodrug moietiesMetabolism: Steric hindrance blocks N-dealkylation; improves

.
C6-Position Unsubstituted (H)Halogen or small alkylSelectivity/Stability: Blocks oxidation by aldehyde oxidase (AO).

Experimental Module A: Solubility & Physicochemical Profiling

Poor solubility is the "Achilles' heel" of this class. Standard thermodynamic solubility assays often fail to predict precipitation during dilution. Kinetic solubility is the required standard for this evaluation.

Protocol: High-Throughput Kinetic Solubility
  • Principle: Measures the compound's ability to remain in solution when diluted from a DMSO stock into an aqueous buffer (mimicking the "crash" event in blood).

  • Methodology:

    • Preparation: Prepare 10 mM stock solutions of the Optimized Derivative and Reference (e.g., PP2) in DMSO.

    • Dilution: Spike stocks into PBS (pH 7.4) to reach final concentrations of 1–100 µM (final DMSO < 1%).

    • Incubation: Shake for 2 hours at room temperature.

    • Filtration: Filter using a 0.45 µm PVDF membrane plate to remove precipitates.

    • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

Comparative Data Presentation (Example)
Compound IDKinetic Solubility (pH 7.4)LogD (pH 7.4)Prediction
Reference (PP2) < 5 µM4.2High risk of precipitation; poor oral bioavailability.
Optimized (Cmpd 11i) > 150 µM2.1Excellent dissolution; suitable for oral formulation.
Prodrug Analog > 500 µM1.5Rapid dissolution; requires conversion assay validation.

Critical Insight: For pyrazolo[3,4-d]pyrimidines, a solubility < 10 µM often correlates with "false positives" in cell-based assays due to aggregate formation.

Experimental Module B: Permeability & Efflux (Caco-2)[3]

Optimized derivatives often target CNS indications (e.g., Glioblastoma). Therefore, blood-brain barrier (BBB) penetration and P-glycoprotein (P-gp) efflux are critical metrics.

Protocol: Bidirectional Caco-2 Transport[3]
  • Cell Line: Caco-2 (ATCC HTB-37), differentiated for 21 days.[3]

  • Quality Control: Transepithelial Electrical Resistance (TEER) must be > 300

    
    .
    
  • Workflow:

    • Apical to Basolateral (A-B): Mimics gut absorption.[4] Load compound (10 µM) in Apical chamber.[5]

    • Basolateral to Apical (B-A): Mimics efflux.[5] Load compound (10 µM) in Basolateral chamber.[5]

    • Incubation: 2 hours at 37°C.

    • Analysis: LC-MS/MS quantification of receiver compartments.

    • Calculation: Apparent Permeability (

      
      ) and Efflux Ratio (
      
      
      
      ).
Visualization: Permeability Decision Tree

Caco2_Workflow Start Compound Screening (10 µM) Measure Measure Papp (A->B) Start->Measure Check Papp > 10^-6 cm/s? Measure->Check HighPerm High Permeability Check->HighPerm Yes LowPerm Low Permeability Check->LowPerm No EffluxCheck Check Efflux Ratio (B->A / A->B) HighPerm->EffluxCheck Substrate P-gp Substrate (ER > 2.0) EffluxCheck->Substrate Yes Passive Passive Diffusion (ER < 2.0) EffluxCheck->Passive No

Figure 1: Decision tree for classifying pyrazolo[3,4-d]pyrimidine derivatives based on Caco-2 permeability data.

Experimental Module C: Metabolic Stability (Microsomal)

The pyrazolo-pyrimidine core is susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Optimization usually involves blocking these sites.

Protocol: Microsomal Stability Assay
  • System: Pooled Human/Mouse Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (essential for CYP activity).

  • Procedure:

    • Incubate compound (1 µM) with microsomes + NADPH at 37°C.

    • Sample at

      
       min.
      
    • Quench with ice-cold acetonitrile (containing internal standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Output: Calculate Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).
Comparative Data Interpretation
ParameterReference (Unoptimized) Optimized Derivative Biological Implication

(Human)
< 15 min> 60 minOptimized compound allows for less frequent dosing.

(µL/min/mg)
> 50 (High)< 15 (Low)High clearance indicates significant "First Pass" effect.
Metabolite ID N-dealkylation / C-oxidationStable / GlucuronidationShift from Phase I (oxidative) to Phase II (conjugative) is desirable.

Integrated Evaluation Workflow

The following diagram illustrates the logical flow for promoting a pyrazolo[3,4-d]pyrimidine derivative from "Hit" to "Lead" based on ADME properties.

ADME_Pipeline Hit Pyrazolo[3,4-d]pyrimidine Hit (High Potency, Unknown ADME) Tier1 Tier 1: Physicochemical (Solubility & LogD) Hit->Tier1 Fail1 Discard or Reformulate (Prodrug Strategy) Tier1->Fail1 Poor Sol. Pass1 Solubility > 50 µM Tier1->Pass1 Good Sol. Tier2 Tier 2: Metabolic Stability (Microsomes) Pass1->Tier2 Fail2 Identify Soft Spots (MetID Study) Tier2->Fail2 High Clearance Pass2 t1/2 > 30 min Tier2->Pass2 Stable Fail2->Hit Structural Mod. Tier3 Tier 3: Permeability (Caco-2 / PAMPA) Pass2->Tier3 Lead Qualified Lead Candidate (Ready for PK) Tier3->Lead High Perm + Low Efflux

Figure 2: Integrated ADME screening workflow for optimizing kinase inhibitors.

References

  • Schenone, S., et al. (2014). "Pyrazolo[3,4-d]pyrimidines as tyrosine kinase inhibitors." Current Pharmaceutical Design.

  • Tognaco, R., et al. (2013). "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." ACS Medicinal Chemistry Letters.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Zhang, Y., et al. (2025).[6] "Novel Diaryl-Substituted Pyrazolo[3,4-d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands." Journal of Medicinal Chemistry.

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol."

Sources

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3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine
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Reactant of Route 2
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